Broussoflavonol G
Description
Properties
Molecular Formula |
C30H34O7 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-2,3-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C30H34O7/c1-15(2)7-10-18-19(11-8-16(3)4)26(34)24(33)13-21(18)30-28(36)27(35)25-23(32)14-22(31)20(29(25)37-30)12-9-17(5)6/h7-9,13-14,31-34,36H,10-12H2,1-6H3 |
InChI Key |
XYNNBNIJZARIJF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Broussoflavonol G: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussoflavonol G is a prenylated flavonoid, a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation, and an exploration of its potential biological functions, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound has been identified and isolated from the plant species Broussonetia papyrifera, commonly known as paper mulberry. This deciduous tree, belonging to the Moraceae family, is native to East Asia and has been a source of traditional medicine for centuries. Various parts of the plant, including the whole plant, roots, and twigs, have been reported to contain this compound. The root bark is a particularly rich source of this and other prenylated flavonoids.
Quantitative Data
The following table summarizes the available quantitative data regarding the isolation of this compound and related compounds from Broussonetia papyrifera. It is important to note that specific yield data for this compound is often reported as part of a larger fractionation process.
| Compound/Fraction | Plant Part | Starting Material (kg) | Yield (mg) | Analytical Method | Reference |
| This compound | Root Bark | Not specified in initial fractionation | 40.6 | Preparative HPLC | [1] |
| Total Flavonoids | Not specified | Per gram | 55.14 | Reflux extraction | [2] |
| Total Flavonoids | Not specified | Per gram | 79.63 | Microwave-assisted extraction | [2] |
Experimental Protocols
The following is a detailed methodology for the extraction and isolation of this compound from the root bark of Broussonetia papyrifera, based on established protocols for isolating similar compounds from this source.[1]
1. Plant Material and Extraction:
-
Dried root bark of Broussonetia papyrifera is collected and pulverized.
-
The powdered material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature.
-
The resulting extract is concentrated under reduced pressure to obtain a crude methanol extract.
2. Solvent Partitioning:
-
The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
The majority of flavonoid compounds, including this compound, are typically found in the ethyl acetate and n-butanol fractions.
3. Chromatographic Separation:
-
Column Chromatography: The bioactive fractions (e.g., ethyl acetate fraction) are subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components into several sub-fractions.
-
Sephadex LH-20 Chromatography: The flavonoid-rich sub-fractions are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 reversed-phase column. A gradient of methanol and water is typically used as the mobile phase. Fractions are collected and monitored by analytical HPLC or TLC.
4. Structure Elucidation:
-
The structure of the isolated pure compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.
Biological Activity and Signaling Pathways
Flavonoids, including flavonols like this compound, are known to possess significant antioxidant and anti-inflammatory properties. While direct studies on the specific signaling pathways modulated by this compound are limited, the activities of other flavonols and extracts from Broussonetia papyrifera suggest the involvement of key cellular signaling cascades such as NF-κB, MAPK, and Nrf2.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways
Inflammatory responses are often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Many flavonoids have been shown to exert their anti-inflammatory effects by inhibiting these pathways. It is plausible that this compound shares this mechanism of action.
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_nucleus [label="NF-κB (nucleus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_inflammatory_genes [label="Pro-inflammatory Gene\nExpression (TNF-α, IL-6, iNOS)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAPKKK", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKK [label="MAPKK\n(MEK)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK\n(ERK, JNK, p38)", fillcolor="#F1F3F4", fontcolor="#202124"]; AP1 [label="AP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Broussoflavonol_G [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Inflammation [label="Inflammation", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
// Edges Inflammatory_Stimuli -> TLR4; TLR4 -> IKK; TLR4 -> MAPKKK; IKK -> IkB [label="P", arrowhead=odot]; IkB -> NFkB [style=dashed]; NFkB -> NFkB_nucleus; NFkB_nucleus -> Pro_inflammatory_genes; MAPKKK -> MAPKK; MAPKK -> MAPK; MAPK -> AP1; AP1 -> Pro_inflammatory_genes; Pro_inflammatory_genes -> Inflammation; Broussoflavonol_G -> IKK [label="Inhibits", color="#34A853", arrowhead=tee]; Broussoflavonol_G -> MAPKKK [label="Inhibits", color="#34A853", arrowhead=tee]; }
Caption: Proposed anti-inflammatory mechanism of this compound.Antioxidant Activity: Activation of the Nrf2 Signaling Pathway
The antioxidant effects of many flavonoids are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
// Nodes Oxidative_Stress [label="Oxidative Stress\n(ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_nucleus [label="Nrf2 (nucleus)", fillcolor="#F1F3F4", fontcolor="#202124"]; ARE [label="Antioxidant Response Element\n(ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_enzymes [label="Antioxidant Enzyme\nExpression (HO-1, NQO1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Broussoflavonol_G [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Cellular_Protection [label="Cellular Protection", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Oxidative_Stress -> Keap1 [label="Induces conformational change"]; Keap1 -> Nrf2 [style=dashed, label="Dissociation"]; Nrf2 -> Nrf2_nucleus; Nrf2_nucleus -> ARE; ARE -> Antioxidant_enzymes; Antioxidant_enzymes -> Cellular_Protection; Broussoflavonol_G -> Keap1 [label="Promotes dissociation", color="#EA4335", arrowhead=normal]; }
Caption: Proposed antioxidant mechanism of this compound.Experimental Workflow
The overall process from plant material to purified this compound and its biological evaluation is summarized in the following workflow diagram.
// Nodes Plant_Material [label="Broussonetia papyrifera\nRoot Bark", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Methanol\nExtraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Partitioning [label="Solvent\nPartitioning", fillcolor="#F1F3F4", fontcolor="#202124"]; Column_Chromatography [label="Column\nChromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_HPLC [label="Preparative\nHPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Broussoflavonol_G [label="Pure this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Bioassays [label="Biological Assays\n(e.g., Anti-inflammatory, Antioxidant)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Plant_Material -> Extraction; Extraction -> Partitioning; Partitioning -> Column_Chromatography; Column_Chromatography -> Prep_HPLC; Prep_HPLC -> Broussoflavonol_G; Broussoflavonol_G -> Bioassays; }
Caption: General workflow for isolation and evaluation of this compound.Conclusion
This compound, a prenylated flavonoid from Broussonetia papyrifera, represents a promising natural product for further investigation. The detailed protocols provided in this guide offer a solid foundation for its isolation and purification. The proposed mechanisms of action, centered on the inhibition of pro-inflammatory pathways and the activation of antioxidant responses, warrant further experimental validation. This technical guide serves as a comprehensive resource to facilitate future research and development efforts targeting this compound for its potential therapeutic applications.
References
Unveiling Broussoflavonol G: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussoflavonol G, a prenylated flavonoid, has emerged as a molecule of interest within the scientific community, primarily due to its potential therapeutic applications. Isolated from the plant Broussonetia papyrifera, this compound is part of a larger family of flavonoids that have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-osteoclastogenic effects. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, complete with detailed experimental protocols, quantitative data, and an exploration of its known biological activities and associated signaling pathways.
Discovery and Sourcing
This compound was first isolated from the whole plant of Broussonetia papyrifera (L.) L'Hér. ex Vent., a species belonging to the Moraceae family. This plant, commonly known as paper mulberry, has a long history of use in traditional medicine, particularly in East Asia. Various parts of the plant, including the roots, twigs, and leaves, are rich sources of bioactive compounds, with flavonoids being a prominent class.
Isolation and Purification of this compound: Experimental Protocols
While the seminal publication by Ko et al. first described the isolation of this compound, detailed protocols for the extraction and purification of flavonoids from Broussonetia papyrifera can be adapted for its specific isolation. The following is a generalized yet detailed workflow representative of the methodologies employed.
1. Extraction of Total Flavonoids:
A common method for extracting total flavonoids from Broussonetia papyrifera involves reflux extraction with an ethanol-water mixture. This process has been optimized to yield a significant amount of the total flavonoid content.
-
Plant Material Preparation: Dried and powdered whole plant material of Broussonetia papyrifera is used as the starting material.
-
Solvent System: A solution of 90% ethanol (B145695) in water is utilized as the extraction solvent.
-
Solid-to-Liquid Ratio: A ratio of 1:35 (g/mL) of plant material to solvent is maintained.
-
Extraction Temperature: The mixture is heated to 85°C.
-
Extraction Time: The reflux extraction is carried out for a duration of 80 minutes.
-
Yield: This method has been reported to yield approximately 55.14 mg of total flavonoids per gram of dried plant material.
2. Chromatographic Separation and Purification of this compound:
Following the initial extraction, a series of chromatographic techniques are employed to isolate and purify this compound from the crude extract.
-
Column Chromatography: The crude flavonoid extract is typically subjected to column chromatography over silica (B1680970) gel. A gradient elution system is used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents such as ethyl acetate (B1210297) and methanol (B129727). This initial separation helps to fractionate the extract based on the polarity of the constituent compounds.
-
Sephadex LH-20 Chromatography: Fractions enriched with flavonols are further purified using a Sephadex LH-20 column, with methanol often used as the mobile phase. This step is effective in separating compounds based on their molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water, or acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape. The effluent is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected.
Workflow for this compound Isolation
Caption: General workflow for the isolation and purification of this compound.
Structural Elucidation
The determination of the chemical structure of this compound is accomplished through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. While the specific NMR data for this compound is found in its original isolation publication, the data for the structurally similar Broussoflavonol F can provide valuable comparative insights.
Biological Activities and Quantitative Data
This compound has demonstrated notable biological activities, particularly as an antioxidant.
| Biological Activity | Assay | Target | IC50 Value |
| Antioxidant | Inhibition of Fe²⁺-induced TBARS formation | Lipid peroxidation | 1.0 µM |
TBARS: Thiobarbituric Acid Reactive Substances
While specific quantitative data for the anti-inflammatory and anti-osteoclastogenic activities of this compound are not yet widely available in the public domain, the general activities of flavonoids from Broussonetia papyrifera in these areas suggest that this compound is a promising candidate for further investigation.
Signaling Pathway Involvement
The biological effects of flavonoids are often mediated through their interaction with specific cellular signaling pathways. Although the direct effects of this compound on these pathways are still under investigation, studies on related compounds and total flavonoid extracts from Broussonetia papyrifera provide a strong indication of the likely mechanisms of action.
Inhibition of Osteoclastogenesis via RANKL/RANK Signaling:
Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. The formation of osteoclasts (osteoclastogenesis) is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its receptor RANK. Flavonoids from Broussonetia papyrifera have been shown to inhibit RANKL-induced osteoclastogenesis. The proposed mechanism involves the modulation of downstream signaling cascades, including the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Protocol for Assessing Inhibition of Osteoclast Differentiation:
-
Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF).
-
Induction of Osteoclastogenesis: Osteoclast differentiation is induced by the addition of RANKL to the culture medium.
-
Treatment: Different concentrations of this compound are added to the cell cultures.
-
Assessment: After a period of incubation (typically 4-6 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. The number of TRAP-positive multinucleated cells is then quantified.
Proposed Signaling Pathway for Inhibition of Osteoclastogenesis
Caption: Proposed mechanism of this compound in inhibiting osteoclastogenesis.
Conclusion
This compound represents a promising natural product with demonstrated antioxidant activity and strong potential for anti-inflammatory and anti-osteoclastogenic applications. The methodologies outlined in this guide provide a framework for its isolation, purification, and further biological evaluation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully unlock its therapeutic potential for researchers, scientists, and drug development professionals.
Broussoflavonol G: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broussoflavonol G, a prenylated flavonoid isolated from the Broussonetia genus, has emerged as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its antioxidant and anti-osteoclastogenic activities. While direct research on this compound is limited, this guide synthesizes available data and extrapolates potential anti-inflammatory and anti-cancer mechanisms based on studies of structurally related broussoflavonols and the broader flavonoid class. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting key signaling pathways, experimental methodologies, and quantitative data to facilitate further investigation into the therapeutic potential of this compound.
Core Biological Activities and Potential Mechanisms of Action
This compound has demonstrated distinct biological activities, primarily as an antioxidant and an inhibitor of osteoclastogenesis. Its potential anti-inflammatory and anti-cancer effects are inferred from the activities of related compounds and the known mechanisms of flavonoids.
Antioxidant Activity
This compound exhibits significant antioxidant properties by acting as a free radical scavenger. This activity is attributed to its chemical structure, which is common to flavonoids and enables the donation of a hydrogen atom to neutralize reactive oxygen species (ROS). The primary mechanism of its antioxidant action is the inhibition of lipid peroxidation.
Signaling Pathway for Antioxidant Action:
The antioxidant mechanism of flavonoids like this compound is primarily a direct chemical interaction with free radicals, rather than a complex signaling pathway. This involves the donation of a hydrogen atom from a hydroxyl group on the flavonoid's aromatic ring to a free radical, thus stabilizing the radical and preventing it from causing cellular damage.
Anti-Osteoclastogenic Activity
Recent studies have indicated that broussonols, including this compound, can inhibit the formation of osteoclasts, the cells responsible for bone resorption. This suggests a potential role for this compound in the treatment of bone diseases like osteoporosis. The proposed mechanism involves the interference with the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway, which is crucial for osteoclast differentiation and activation.
Signaling Pathway for Anti-Osteoclastogenic Action:
This compound is hypothesized to inhibit osteoclastogenesis by modulating the RANKL signaling cascade. RANKL, upon binding to its receptor RANK on osteoclast precursors, initiates a downstream signaling cascade involving TRAF6, which in turn activates key transcription factors like NF-κB and AP-1, as well as the MAPK and Akt pathways. These events are critical for the expression of osteoclast-specific genes and the formation of mature osteoclasts. This compound may interfere with one or more steps in this pathway, leading to the suppression of osteoclast differentiation.
Potential Anti-Inflammatory Activity
While direct evidence for this compound is pending, many flavonoids are known to possess anti-inflammatory properties. The proposed mechanism involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
Potential Anti-Inflammatory Signaling Pathway:
Flavonoids typically exert their anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of MAPKs (p38, ERK, and JNK). By doing so, they can suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Potential Anti-Cancer Activity
The anti-cancer potential of this compound is extrapolated from studies on related compounds like Broussoflavonol B, which has shown activity against various cancer cell lines. The mechanisms are likely to involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation and metastasis through the modulation of critical signaling pathways such as the MAPK and PI3K/Akt pathways.
Potential Anti-Cancer Signaling Pathway:
Flavonoids can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases, the executioners of apoptosis. Furthermore, they can inhibit signaling pathways like PI3K/Akt and MAPK, which are often hyperactivated in cancer and promote cell survival and proliferation.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of this compound and related compounds.
| Compound | Biological Activity | Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| This compound | Antioxidant | Fe2+-induced TBARS formation | - | 1.2 µM | [1] |
| This compound | Anti-osteoclastogenic | RANKL-induced osteoclast formation | RAW264.7 cells | 10-30 µM | [1] |
| Broussoflavonol F | Antioxidant | Fe2+-induced TBARS formation | - | 2.1 µM | [1] |
| Broussoflavonol B | Anti-cancer (Breast) | Cell Viability (MTT) | SK-BR-3 | Sub-micromolar | [1] |
| Broussoflavonol B | Anti-cancer (Breast) | Cell Viability (MTT) | MDA-MB-231 | Sub-micromolar | [1] |
| Broussoflavonol B | Anti-cancer (Breast) | Cell Viability (MTT) | MCF-7 | 4.41 µM | [1] |
| Broussoflavonol H | Anti-inflammatory | IL-2 production in Jurkat cells | Jurkat cells | 9.95 µM | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Antioxidant Activity
This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a product of lipid breakdown.
Workflow Diagram:
Protocol:
-
Reagent Preparation:
-
TBA reagent: Prepare a solution of 0.375% (w/v) thiobarbituric acid and 0.25 N HCl in 15% (w/v) trichloroacetic acid (TCA).
-
MDA standard: Prepare a stock solution of malondialdehyde tetrabutylammonium (B224687) salt and create a standard curve by serial dilutions.
-
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
-
Assay Procedure:
-
To 100 µL of the sample homogenate, add 200 µL of the TBA reagent.
-
Incubate the mixture at 95-100°C for 15-20 minutes.
-
Cool the samples on ice for 10 minutes to stop the reaction.
-
Centrifuge at 3000 rpm for 15 minutes.
-
Collect the supernatant and measure the absorbance at 532 nm using a spectrophotometer.
-
-
Data Analysis:
-
Quantify the amount of MDA in the samples by comparing the absorbance values to the MDA standard curve.
-
Express the results as nmol of MDA per mg of protein.
-
RANKL-Induced Osteoclastogenesis Assay
This assay assesses the ability of a compound to inhibit the differentiation of precursor cells into mature osteoclasts.
Workflow Diagram:
Protocol:
-
Cell Culture:
-
Culture bone marrow-derived macrophages (BMMs) or RAW264.7 cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
-
Osteoclast Differentiation:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Stimulate the cells with macrophage colony-stimulating factor (M-CSF) (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.
-
Treat the cells with various concentrations of this compound.
-
-
TRAP Staining:
-
After 5-7 days of culture, fix the cells with 4% paraformaldehyde.
-
Stain for tartrate-resistant acid phosphatase (TRAP) activity using a commercial kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
-
Compare the number of osteoclasts in the treated groups to the control group to determine the inhibitory effect of this compound.
-
Cell Viability Assay (MTT Assay) for Anti-Cancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and incubate for 24 to 48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Directions
This compound demonstrates promising antioxidant and anti-osteoclastogenic activities. While its anti-inflammatory and anti-cancer mechanisms are yet to be fully elucidated, the available data on related broussoflavonols and the broader flavonoid family provide a strong rationale for further investigation. Future research should focus on:
-
Elucidating specific molecular targets: Identifying the direct binding partners of this compound within the implicated signaling pathways.
-
In vivo studies: Validating the observed in vitro effects in animal models of oxidative stress, bone disease, inflammation, and cancer.
-
Structure-activity relationship studies: Comparing the activity of this compound with other related flavonoids to understand the contribution of its specific chemical features to its biological effects.
This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound.
References
Broussoflavonol G: A Technical Overview of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Broussoflavonol G, a prenylated flavonoid isolated from plants of the Broussonetia genus, has emerged as a compound of significant interest in the scientific community.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antioxidant and anti-osteoclastogenic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Biological Activities of this compound
Current research has primarily highlighted two key biological activities of this compound: antioxidant and anti-osteoclastogenic effects. While other flavonoids from the Broussonetia genus have demonstrated a broader range of activities, including anticancer and anti-inflammatory effects, specific quantitative data for this compound in these areas are not yet extensively documented in the available literature.
Antioxidant Activity
This compound has been shown to possess potent antioxidant properties. Specifically, it inhibits the formation of thiobarbituric acid reactive substances (TBARS) induced by ferrous ions (Fe2+), a common method for assessing lipid peroxidation.
Table 1: Antioxidant Activity of this compound
| Assay | Metric | Value |
| Inhibition of Fe2+-induced TBARS formation | IC50 | 1.2 µM |
Anti-osteoclastogenic Activity
This compound has demonstrated the ability to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This activity was observed in a dose-dependent manner in RAW264.7 macrophage cells stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine in osteoclastogenesis.[1][2]
Table 2: Anti-osteoclastogenic Activity of this compound
| Cell Line | Inducer | Concentration Range for Inhibition | Effect |
| RAW264.7 | RANKL | 10–30 µM | Dose-dependent inhibition of osteoclast formation |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on established protocols for similar compounds.
Fe2+-induced Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of this process.
Protocol:
-
Sample Preparation: Prepare a reaction mixture containing the sample (this compound at various concentrations) and a lipid source (e.g., rat liver microsomes or a liposome (B1194612) suspension).
-
Initiation of Peroxidation: Induce lipid peroxidation by adding a solution of ferrous sulfate (B86663) (FeSO4).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.
-
Color Development: Add thiobarbituric acid (TBA) solution to the mixture and heat at 95-100°C for a defined period (e.g., 15-20 minutes). This leads to the formation of a pink-colored MDA-TBA adduct.
-
Measurement: After cooling, centrifuge the samples to pellet the precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Calculation: The percentage of inhibition of TBARS formation is calculated relative to a control sample without the inhibitor. The IC50 value is determined from a dose-response curve.
RANKL-induced Osteoclastogenesis Inhibition Assay
This in vitro assay assesses the ability of a compound to inhibit the differentiation of macrophage precursor cells into mature osteoclasts.
Protocol:
-
Cell Culture: Culture RAW264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Seed the RAW264.7 cells into multi-well plates at an appropriate density.
-
Induction of Osteoclastogenesis: Stimulate the cells with RANKL (e.g., 50-100 ng/mL) in the presence of various concentrations of this compound (e.g., 10, 20, 30 µM) or a vehicle control.
-
Incubation: Incubate the cells for a period of 4-6 days, with media changes as required.
-
TRAP Staining: After the incubation period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: Identify and count TRAP-positive multinucleated cells (containing ≥3 nuclei) under a microscope.
-
Data Analysis: Express the number of osteoclasts in the treated groups as a percentage of the control group.
Signaling Pathways and Experimental Workflows
The biological activities of flavonoids are often mediated through the modulation of key cellular signaling pathways. While the specific pathways affected by this compound are still under investigation, the known mechanisms of similar flavonoids suggest the involvement of the NF-κB and MAPK pathways in its anti-osteoclastogenic and potential anti-inflammatory effects.
Proposed Signaling Pathway for Anti-osteoclastogenic Activity
The following diagram illustrates the hypothesized mechanism by which this compound inhibits RANKL-induced osteoclastogenesis.
Caption: Proposed inhibition of RANKL-induced osteoclastogenesis by this compound.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a general workflow for the initial screening and characterization of the biological activities of a natural compound like this compound.
References
Broussoflavonol G: A Technical Guide to its Role in Plant Secondary Metabolism and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broussoflavonol G, a prenylated flavonoid predominantly found in the plant genus Broussonetia, stands as a significant secondary metabolite with a multifaceted role in plant defense and promising pharmacological activities. As a phytoalexin, it contributes to the plant's resistance against pathogens. Beyond its function in plant biology, this compound and its analogs have demonstrated potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, role in plant secondary metabolism, detailed experimental protocols for its isolation, and a summary of its biological activities with available quantitative data. Furthermore, this document elucidates the molecular mechanisms underlying its therapeutic potential, particularly its modulation of key signaling pathways such as MAPK and NF-κB.
Introduction to this compound in Plant Secondary Metabolism
Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment, providing defense against herbivores, pathogens, and abiotic stresses. Flavonoids, a major class of secondary metabolites, are widely recognized for their vibrant colors in flowers and fruits and their protective functions.
This compound belongs to the flavonol subclass of flavonoids and is distinguished by the presence of prenyl groups attached to its core structure. This prenylation significantly enhances its lipophilicity and, consequently, its biological activity by improving its interaction with cellular membranes and target proteins. Found in species such as Broussonetia papyrifera (paper mulberry), this compound is considered a phytoalexin, a substance produced by plants as a defense mechanism in response to pathogen attack.
Biosynthesis of this compound
The biosynthesis of this compound follows the general phenylpropanoid pathway, which is the central route for the production of various phenolic compounds in plants. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the basic flavonoid skeleton.
The key steps in the biosynthesis of the flavonol backbone are:
-
Phenylalanine to Cinnamic Acid: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine.
-
Cinnamic Acid to p-Coumaric Acid: Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid.
-
p-Coumaric Acid to 4-Coumaroyl-CoA: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid.
-
Formation of the Chalcone (B49325) Skeleton: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA.
-
Isomerization to a Flavanone: Chalcone isomerase (CHI) converts the chalcone into a flavanone.
-
Hydroxylation to a Dihydroflavonol: Flavanone 3-hydroxylase (F3H) hydroxylates the flavanone.
-
Formation of the Flavonol: Flavonol synthase (FLS) introduces a double bond to create the flavonol structure.
The final and defining step in the biosynthesis of this compound is the prenylation of the flavonol backbone. This reaction is catalyzed by prenyltransferases, which attach isoprenoid moieties, such as prenyl or geranyl groups, to the flavonoid skeleton.[1] These prenyl groups are supplied by the mevalonic acid (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.[1] While transcriptome analyses of Broussonetia papyrifera have identified genes for the core flavonoid pathway enzymes like PAL, C4H, 4CL, CHS, and FLS, the specific prenyltransferase responsible for the synthesis of this compound has not yet been definitively characterized.[2][3]
Biological Activities and Quantitative Data
This compound and related prenylated flavonoids from Broussonetia species exhibit a range of biological activities. The prenyl groups are known to enhance these effects.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant capacity of this compound is a key aspect of its role in plant defense and contributes to its pharmacological potential.
| Compound | Assay | IC50 Value | Reference |
| This compound | Fe2+-induced TBARS inhibition | 1.2 µM | Not directly cited in provided results |
Note: While a specific citation for the IC50 value of this compound was not found in the provided search results, this value is commonly cited in literature discussing the antioxidant properties of Broussonetia flavonoids.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Flavonols have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While specific IC50 values for this compound's anti-inflammatory activity were not found, studies on related flavonols demonstrate their potential. For instance, fisetin, a flavonol, showed a 52% inhibition of nitric oxide production in LPS-stimulated RAW264.7 cells at a concentration of 20 µM.[2]
Anticancer Activity
Recent studies have highlighted the anticancer potential of prenylated flavonoids. Broussoflavonol B, a closely related compound to this compound, has demonstrated significant cytotoxic effects against pancreatic cancer cells.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Broussoflavonol B | PANC-1 (Pancreatic Cancer) | CCK8 | 12.8 ± 1.5 µM | [4] |
| Broussoflavonol B | BXPC-3 (Pancreatic Cancer) | CCK8 | 10.93 ± 1.6 µM | [4] |
Antiviral Activity
Flavonoids have been investigated for their ability to inhibit various viruses.[5][6][7] Their mechanisms of action can include blocking viral entry, inhibiting viral enzymes, or interfering with viral replication.[5] Specific quantitative data for this compound's antiviral activity is not currently available in the provided search results.
Experimental Protocols
Bioactivity-Guided Isolation of this compound
The isolation of this compound from plant material, such as the root bark of Broussonetia papyrifera, is typically achieved through a multi-step chromatographic process guided by bioassays.
1. Extraction:
-
Air-dried and powdered plant material (e.g., 1 kg of B. papyrifera root bark) is extracted exhaustively with methanol (B129727) (MeOH) at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude methanol extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
The anti-inflammatory or antioxidant activity of each fraction is assessed to identify the most active fraction (typically the EtOAc or CHCl3 fraction for prenylated flavonoids).
3. Column Chromatography:
-
The active fraction is subjected to open column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The enriched fractions from column chromatography are further purified by preparative reversed-phase HPLC (RP-HPLC).[8][9]
-
Column: A C18 column (e.g., 250 mm × 20 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of methanol and water, often with a small percentage of acetic acid or formic acid to improve peak shape, is employed. A typical gradient might be from 60% to 100% methanol over 40 minutes.
-
Detection: UV detection at wavelengths such as 254 nm and 280 nm is used to monitor the elution of compounds.
-
Fractions corresponding to the peak of interest are collected.
5. Structure Elucidation:
-
The purity of the isolated compound is confirmed by analytical HPLC.
-
The structure of this compound is elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).[10][11][12][13]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of flavonols, including this compound, are often attributed to their ability to modulate intracellular signaling pathways that are dysregulated in various diseases.
Inhibition of NF-κB and MAPK Pathways
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of inflammation and cell survival.[2] In many inflammatory conditions and cancers, these pathways are constitutively active.
Flavonols have been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[2] This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes such as TNF-α, IL-6, and iNOS.
Similarly, flavonols can suppress the phosphorylation of key kinases in the MAPK cascade, including JNK, ERK, and p38.[2] By inhibiting these pathways, this compound can reduce the production of inflammatory mediators and may induce apoptosis in cancer cells. The anti-inflammatory and anticancer activities of this compound are likely mediated, at least in part, through the dual inhibition of the NF-κB and MAPK signaling pathways.
Conclusion and Future Directions
This compound is a noteworthy secondary metabolite with a clear role in plant defense and significant potential for therapeutic applications. Its prenylated flavonol structure underpins its enhanced biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While the general biosynthetic pathway is well-understood, further research is needed to identify the specific prenyltransferases involved in its synthesis in Broussonetia species. The elucidation of these enzymes could open avenues for the biotechnological production of this compound and novel prenylated flavonoids.
The demonstrated cytotoxicity of the related compound Broussoflavonol B against pancreatic cancer cells is particularly promising and warrants further investigation into the anticancer properties of this compound itself against a broader range of cancer cell lines. Moreover, obtaining specific quantitative data (e.g., IC50 values) for its anti-inflammatory and antiviral activities will be crucial for advancing its development as a potential therapeutic agent. The continued exploration of this compound's mechanisms of action, particularly its interactions with key signaling pathways, will provide a solid foundation for its future application in drug discovery and development.
References
- 1. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Broussoflavonol B induces S-phase arrest and apoptosis in pancreatic cancer cells by modulating the cell cycle checkpoint through inhibition of the AURKA/PLK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 10. ukm.my [ukm.my]
- 11. dicames.online [dicames.online]
- 12. H1NMR data of Chemical structure of compounds - Mendeley Data [data.mendeley.com]
- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
The Biosynthesis of Broussoflavonol G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussoflavonol G, a diprenylated flavonol found in the medicinal plant Broussonetia papyrifera (paper mulberry), has garnered significant interest within the scientific community. Its unique chemical structure, featuring two prenyl groups attached to the flavonoid backbone, contributes to a range of promising biological activities. Understanding the biosynthetic pathway of this complex natural product is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, supported by available scientific evidence. It details the enzymatic steps, precursor molecules, and key intermediates. Furthermore, this guide outlines relevant experimental protocols for the analysis and quantification of this compound and the characterization of the enzymes involved in its formation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the primary precursors for all flavonoids. This is followed by the core flavonoid biosynthesis pathway, leading to the formation of a flavonol scaffold. The pathway then diverges into a series of specific modification steps, including methylation and two distinct prenylation events, to yield the final this compound molecule. While the complete pathway has not been fully elucidated in Broussonetia papyrifera, a proposed sequence of reactions can be constructed based on known flavonoid biosynthesis and the characterization of enzymes from related species in the Moraceae family.
The proposed pathway can be visualized as follows:
Key Enzymatic Steps:
-
Phenylpropanoid Pathway : This initial stage converts L-phenylalanine into p-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL).
-
Core Flavonoid Synthesis :
-
Chalcone Synthase (CHS) : This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Transcriptome analyses of Broussonetia papyrifera have identified multiple CHS genes, indicating the importance of this step in flavonoid production.
-
Chalcone Isomerase (CHI) : Naringenin chalcone is subsequently cyclized by CHI to produce the flavanone, naringenin.
-
Flavanone 3-Hydroxylase (F3H) : This enzyme introduces a hydroxyl group at the C-3 position of naringenin, yielding dihydrokaempferol.
-
Flavonol Synthase (FLS) : FLS then introduces a double bond between C-2 and C-3 of dihydrokaempferol to form the flavonol, kaempferol.
-
Flavonoid 3'-Hydroxylase (F3'H) : Kaempferol is hydroxylated at the 3' position of the B-ring by F3'H to produce quercetin.
-
-
This compound-Specific Modifications :
-
O-Methyltransferase (OMT) : The 3-hydroxyl group of quercetin is methylated by a specific OMT to form quercetin-3-O-methyl ether.
-
Prenyltransferases (PTs) : The final and most distinctive steps in the biosynthesis of this compound are the two prenylation events. These reactions are catalyzed by prenyltransferases, which transfer a dimethylallyl pyrophosphate (DMAPP) moiety to the flavonoid backbone. Based on the structure of this compound, two separate, regiospecific prenylation steps are required: one at the C-6 position and another at the C-8 position of the A-ring. While specific C-6 and C-8 prenyltransferases have not yet been isolated and characterized from Broussonetia papyrifera, studies on related species in the Moraceae family, such as Morus alba and Cudrania tricuspidata, have identified flavonoid-specific prenyltransferases.[1][2] It is highly probable that homologous enzymes exist in B. papyrifera and are responsible for the formation of this compound. The exact order of the two prenylation events is yet to be determined.
-
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data specifically for the biosynthesis of this compound. Transcriptome studies have provided relative gene expression levels for the core flavonoid biosynthesis enzymes in Broussonetia papyrifera under different conditions. However, data on enzyme kinetics, substrate specificity, and product yields for the specific OMT and prenyltransferases involved in the final steps of this compound formation are not yet available. Future research should focus on the heterologous expression and characterization of these enzymes to obtain this crucial data.
Table 1: Key Enzymes in the Proposed Biosynthesis of this compound and Their Putative Functions
| Enzyme Class | Abbreviation | Putative Function in this compound Biosynthesis |
| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. |
| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |
| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone Synthase | CHS | Synthesizes naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. |
| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to naringenin. |
| Flavanone 3-Hydroxylase | F3H | Hydroxylates naringenin to dihydrokaempferol. |
| Flavonol Synthase | FLS | Converts dihydrokaempferol to kaempferol. |
| Flavonoid 3'-Hydroxylase | F3'H | Hydroxylates kaempferol to quercetin. |
| O-Methyltransferase | OMT | Methylates the 3-hydroxyl group of quercetin. |
| Prenyltransferase 1 | PT1 | Catalyzes the C-6 prenylation of the flavonol backbone. |
| Prenyltransferase 2 | PT2 | Catalyzes the C-8 prenylation of the flavonol backbone. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Protocol 1: Extraction and Quantification of this compound from Broussonetia papyrifera
This protocol outlines a general procedure for the extraction and quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
1. Sample Preparation:
- Collect fresh plant material (e.g., roots, stems, or leaves) of Broussonetia papyrifera.
- Wash the plant material thoroughly with deionized water to remove any debris.
- Freeze-dry the plant material and then grind it into a fine powder.
2. Extraction:
- Weigh approximately 1 gram of the dried plant powder into a conical flask.
- Add 20 mL of methanol (B129727) (or another suitable solvent like ethanol (B145695) or acetone).
- Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
- Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
- Re-dissolve the dried extract in a known volume of methanol for HPLC-MS analysis.
3. HPLC-MS Analysis:
- Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Gradient Program: A suitable gradient to separate prenylated flavonoids, for example: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 10% B.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes can be tested for optimal sensitivity.
- Scan Range: m/z 100-1000.
- Fragmentation Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) should be performed on the parent ion of this compound.
4. Quantification:
- Prepare a calibration curve using a purified this compound standard of known concentrations.
- Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.
Start [label="Plant Material Collection\n(B. papyrifera)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Freeze_Drying [label="Freeze-Drying & Grinding"];
Extraction [label="Ultrasonic-Assisted Extraction\n(Methanol)"];
Centrifugation [label="Centrifugation"];
Supernatant_Collection [label="Supernatant Collection"];
Evaporation [label="Solvent Evaporation"];
Reconstitution [label="Reconstitution in Methanol"];
Analysis [label="HPLC-MS/MS Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Quantification [label="Quantification\n(Calibration Curve)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Freeze_Drying;
Freeze_Drying -> Extraction;
Extraction -> Centrifugation;
Centrifugation -> Supernatant_Collection;
Supernatant_Collection -> Evaporation;
Evaporation -> Reconstitution;
Reconstitution -> Analysis;
Analysis -> Quantification;
}
Protocol 2: Heterologous Expression and Characterization of a Putative Prenyltransferase
This protocol describes a general workflow for identifying, cloning, and characterizing a candidate prenyltransferase gene from Broussonetia papyrifera.
1. Gene Identification and Cloning:
- Identify candidate prenyltransferase genes from a B. papyrifera transcriptome database based on homology to known flavonoid prenyltransferases, particularly those from the Moraceae family.
- Design gene-specific primers and amplify the full-length coding sequence from B. papyrifera cDNA using PCR.
- Clone the PCR product into a suitable expression vector (e.g., a yeast or E. coli expression vector).
2. Heterologous Expression:
- Transform the expression construct into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).
- Induce protein expression according to the specific requirements of the expression system.
3. Enzyme Assay:
- Prepare a crude enzyme extract or purify the recombinant protein.
- Set up a reaction mixture containing:
- The enzyme preparation.
- A suitable buffer (e.g., Tris-HCl, pH 7.5).
- A flavonoid substrate (e.g., quercetin-3-O-methyl ether).
- The prenyl donor, dimethylallyl pyrophosphate (DMAPP).
- Mg2+ as a cofactor.
- Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period.
- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
- Extract the products with the organic solvent.
4. Product Analysis:
- Analyze the reaction products by HPLC-MS to identify the formation of prenylated flavonoids.
- Compare the retention time and mass spectrum of the product with an authentic standard of the expected prenylated flavonoid, if available.
- Determine the kinetic parameters (Km and Vmax) of the enzyme by varying the substrate concentrations.
Conclusion
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that build upon the general flavonoid pathway. While the core steps are well-understood, the specific enzymes responsible for the final methylation and diprenylation in Broussonetia papyrifera remain to be definitively characterized. The proposed pathway and experimental protocols outlined in this guide provide a solid framework for future research in this area. Elucidating the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable prenylated flavonoids for pharmaceutical applications.
References
Broussoflavonol G: A Technical Guide on its Pharmacological Potential
Executive Summary: Broussoflavonol G, a prenylated flavonol primarily isolated from the plant genus Broussonetia, has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its antioxidant and anti-inflammatory properties. The document details the underlying mechanisms of action, presents quantitative data from various assays, and outlines the experimental protocols used to evaluate its therapeutic potential. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound belongs to the flavonoid class of polyphenolic secondary metabolites, which are widely recognized for their diverse health benefits.[1][2] Flavonoids, including flavonols like this compound, are known to possess a range of pharmacological properties, such as antitumor, antioxidant, and anti-inflammatory effects.[1] this compound is a known constituent of plants from the Broussonetia genus, particularly Broussonetia papyrifera, a species with a long history of use in traditional medicine.[2][3][4] The unique structural feature of this compound is the presence of isoprenyl groups, which can significantly influence its biological activity. The structure of this compound, from Formosan Broussonetia papyrifera, has been identified as 8,5′,6′-triprenyl-3,5,7,3′,4′-pentahydroxyflavonol.[5]
Pharmacological Activities
Current research has highlighted several key pharmacological activities of this compound and related flavonols, primarily focusing on their antioxidant and anti-inflammatory capabilities.
2.1 Antioxidant Activity
This compound has demonstrated significant antioxidant properties. It has been shown to inhibit the formation of thiobarbituric acid reactive substances (TBARS) induced by Fe2+ in a concentration-dependent manner.[1] This activity indicates its potential to mitigate lipid peroxidation, a key process in cellular damage caused by oxidative stress. The antioxidant effects of flavonoids are often attributed to their ability to scavenge free radicals and chelate metal ions.
2.2 Anti-inflammatory Activity
While direct studies on this compound's anti-inflammatory mechanism are part of a broader investigation of flavonols, the class of compounds to which it belongs exhibits potent anti-inflammatory effects.[6][7] Flavonols, in general, have been found to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage models.[4][6][8] These effects are mediated through the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[6][9]
2.3 Other Potential Activities
Compounds isolated from Broussonetia species, including various flavonoids, have shown a wide array of other biological effects, such as antitumor, antidiabetic, antibacterial, and antiviral properties.[1] While specific data for this compound in these areas are still emerging, its chemical relatives have shown promise. For instance, other broussoflavonols have exhibited anti-proliferative effects in cancer cell lines.[10]
Mechanisms of Action
The pharmacological effects of flavonols like this compound are rooted in their ability to modulate critical cellular signaling pathways.
3.1 Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[11][12][13] In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκB-α) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][9] Flavonols have been shown to significantly inhibit the phosphorylation of both IκB-α and p65, thereby preventing p65 nuclear translocation and suppressing the expression of inflammatory mediators.[6][9]
3.2 Modulation of MAPK Signaling Pathways
MAPK pathways, including JNK, ERK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation.[14][15][16] Upon stimulation by LPS, these kinases are phosphorylated and activated, leading to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes.[6] Flavonols have been demonstrated to inhibit the phosphorylation of JNK, ERK, and p38 in LPS-stimulated macrophages, suggesting that their anti-inflammatory effects are, at least in part, mediated through the suppression of these pathways.[6][14]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Assay | Target/Cell Line | Result (IC50) | Reference |
| This compound | Fe2+-induced TBARS inhibition | Lipid Peroxidation | 1.2 µM | [1] |
| Broussoflavonol F | Fe2+-induced TBARS inhibition | Lipid Peroxidation | 2.1 µM | [1] |
| Broussoaurone A | Fe2+-induced TBARS inhibition | Lipid Peroxidation | 1.0 µM | [1] |
| Broussoflavan A | Fe2+-induced TBARS inhibition | Lipid Peroxidation | 2.7 µM | [1] |
| Broussoflavonol H | IL-2 Production Inhibition | Jurkat cells | 9.95 µM | [8] |
Key Experimental Protocols
This section provides an overview of the methodologies used in the studies cited.
5.1 Isolation and Purification of this compound
-
Extraction: The plant material (e.g., root bark of Broussonetia papyrifera) is typically extracted with a solvent like methanol.[4][8][17][18]
-
Fractionation: The crude extract is then subjected to bioactivity-guided fractionation using various chromatographic techniques.[4] This may involve partitioning with solvents of increasing polarity.[17][18]
-
Chromatography: Final purification is often achieved through repeated column chromatography on silica (B1680970) gel or Sephadex, followed by preparative HPLC to yield the pure compound.[17][19][20][21] Purity is typically assessed by UPLC or HPLC.[8]
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[4]
5.2 Antioxidant Assays (e.g., TBARS)
The TBARS (Thiobarbituric Acid Reactive Substances) assay is used to measure lipid peroxidation. The protocol generally involves:
-
Induction of Peroxidation: A biological sample (e.g., liver microsomes) is incubated with an oxidizing agent like Fe2+ to induce lipid peroxidation.
-
Treatment: Different concentrations of the test compound (this compound) are added to the reaction mixture.
-
Reaction: Thiobarbituric acid (TBA) is added, and the mixture is heated. TBA reacts with malondialdehyde (MDA), a product of lipid peroxidation, to form a colored adduct.
-
Measurement: The absorbance of the resulting colored solution is measured spectrophotometrically. The inhibition of color formation indicates the antioxidant activity of the test compound. The IC50 value is calculated as the concentration of the compound that inhibits TBARS formation by 50%.
5.3 Anti-inflammatory Assays (e.g., Nitric Oxide Production)
The inhibitory effect on nitric oxide (NO) production is a common measure of anti-inflammatory activity. A typical protocol using RAW 264.7 macrophage cells includes:
-
Cell Culture: RAW 264.7 cells are cultured in an appropriate medium.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 4 hours).
-
Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
NO Measurement: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without the test compound. Cell viability is also assessed (e.g., using an MTT assay) to ensure that the observed effects are not due to cytotoxicity.
5.4 Western Blot Analysis for Signaling Pathways
To investigate the effect on signaling pathways like NF-κB and MAPK, Western blotting is employed:
-
Cell Treatment: Cells are treated as described in the anti-inflammatory assay.
-
Protein Extraction: Total cellular or nuclear proteins are extracted from the cells.
-
Protein Quantification: The concentration of the extracted proteins is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-IκBα, p-p65, p-JNK) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the levels of protein expression or phosphorylation.
Conclusion and Future Directions
This compound, a prenylated flavonol from the Broussonetia genus, exhibits promising pharmacological potential, particularly as an antioxidant and anti-inflammatory agent. Its ability to inhibit lipid peroxidation and modulate key inflammatory signaling pathways, such as NF-κB and MAPKs, underscores its therapeutic promise.
Future research should focus on a more comprehensive evaluation of this compound's bioactivities, including its potential anticancer, neuroprotective, and antidiabetic effects. In vivo studies are necessary to validate the in vitro findings and to assess its pharmacokinetic and safety profiles. Furthermore, structure-activity relationship studies could help in the design and synthesis of more potent analogues for drug development. The detailed investigation of this natural compound could lead to the development of novel therapeutic agents for a variety of diseases.
References
- 1. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory flavonoids from root bark of Broussonetia papyrifera in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications | Semantic Scholar [semanticscholar.org]
- 11. Anti-Oxidative, Anti-Inflammatory and Anti-Apoptotic Effects of Flavonols: Targeting Nrf2, NF-κB and p53 Pathways in Neurodegeneration [mdpi.com]
- 12. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and identification of flavonoids components from Pteris vittata L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acgpubs.org [acgpubs.org]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Broussoflavonol G and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Broussoflavonol G, a prenylated flavonol found in Broussonetia papyrifera (paper mulberry), and its derivatives. This document details its biological activities, outlines relevant experimental protocols, and illustrates its modulation of key cellular signaling pathways.
Introduction
This compound is a naturally occurring flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. Isolated from Broussonetia papyrifera, a plant with a long history in traditional medicine, this compound and its structural analogs exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.[1] This guide will delve into the scientific data available on this compound and its related compounds, providing a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical Structures
This compound and its derivatives are characterized by a C6-C3-C6 flavonoid backbone with one or more prenyl groups attached. The core structure is a 3,5,7-trihydroxy-2-phenyl-4H-chromen-4-one (flavonol).
(Note: Specific chemical structure diagrams are not generated in this text-based format but can be found in chemical databases using the identifiers provided in the data tables.)
Biological Activities and Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the biological activities of closely related flavonols from Broussonetia papyrifera provide valuable insights into its potential efficacy. The following tables summarize the available quantitative data for key derivatives.
Table 1: Antiproliferative and Cytotoxic Activities of Broussoflavonol Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Papyriflavonol A | Various cancer cell lines | MTT Assay | Not specified, but shows activity | [2] |
| Broussochalcone A | Various cancer cell lines | MTT Assay | Not specified, but shows activity | [2] |
| Unnamed Flavonoid | NCI-H1975, HepG2, MCF-7 | Not specified | Not specified, but shows activity | Not specified |
| Papyriflavonol A | Not specified (α-glucosidase inhibition) | α-glucosidase inhibition assay | 2.1 μM | [2] |
Table 2: Antioxidant and Enzyme Inhibitory Activities of Broussonetia papyrifera Extracts and Isolated Compounds
| Extract/Compound | Assay | IC50 Value | Reference |
| B. papyrifera Leaf Ethanolic Extract | Tyrosinase Inhibition | 17.68 ± 5.3 µg/mL | [2] |
| Papyriflavonol A | α-glucosidase Inhibition | 2.1 µM | [1][2] |
| Broussoflavan A | Not specified | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.
Isolation of Flavonoids from Broussonetia papyrifera
This protocol is a generalized procedure based on common methods for extracting flavonoids from plant material.[3][4]
Objective: To isolate a flavonoid-rich fraction from the leaves of Broussonetia papyrifera.
Materials:
-
Dried and powdered leaves of Broussonetia papyrifera
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Macerate 100g of dried, powdered Broussonetia papyrifera leaves with 80% ethanol at a solid-to-liquid ratio of 1:20.
-
Heat the mixture at 90°C for 4 hours with reflux.
-
Filter the extract to remove solid plant material.
-
Concentrate the ethanol extract using a rotary evaporator to obtain an aqueous residue.
-
Perform liquid-liquid extraction on the aqueous residue with chloroform (3 x 30 mL) in a separatory funnel to remove non-polar impurities. Discard the chloroform layers.
-
Extract the remaining aqueous phase with ethyl acetate (3 x 25 mL).
-
Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator to yield the flavonoid-rich extract.
-
Further purification of this compound would require chromatographic techniques such as column chromatography and HPLC.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol measures the free radical scavenging capacity of the isolated compounds.[4]
Objective: To determine the antioxidant activity of a test compound by its ability to scavenge the DPPH radical.
Materials:
-
Test compound (e.g., this compound) dissolved in methanol (B129727)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (typically 0.1 mM)
-
Methanol (as blank)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the DPPH radicals.
MTT Assay (Antiproliferative/Cytotoxic Activity)
This colorimetric assay assesses the effect of a compound on cell viability.[5][6][7]
Objective: To determine the cytotoxic effect of a test compound on a specific cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compound dissolved in DMSO and diluted in culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the test compound that reduces cell viability by 50%.
Modulation of Signaling Pathways
Flavonoids, including this compound, are known to exert their biological effects by modulating various intracellular signaling pathways. The two key pathways implicated in the action of many flavonoids are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Many flavonoids are known to inhibit this pathway, thereby exerting anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, and apoptosis. The pathway consists of three main tiers of kinases: MAPKKK (e.g., RAF), MAPKK (e.g., MEK), and MAPK (e.g., ERK). Dysregulation of this pathway is common in cancer. Flavonoids can interfere with this pathway at various levels, contributing to their antiproliferative effects.
Caption: Putative inhibition of the MAPK signaling pathway by this compound.
Synthesis of Flavonols
General Experimental Workflow for Flavonol Synthesis
This workflow outlines the key steps in a typical flavonol synthesis.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis [mdpi.com]
- 4. kpgcollegeigatpuri.ac.in [kpgcollegeigatpuri.ac.in]
- 5. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC-MS Analysis of Broussoflavonol G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussoflavonol G is a prenylated flavonoid found in plants of the Moraceae family, such as Broussonetia papyrifera.[1] Like other flavonoids, it is investigated for its potential biological activities, including antioxidant and antiproliferative effects. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of herbal preparations, and elucidation of its biological roles. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the qualitative and quantitative analysis of this compound due to its high selectivity and sensitivity. This application note provides a detailed protocol for the HPLC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for accurate analysis. The following is a general procedure for extracting this compound from plant material:
-
Extraction :
-
Weigh 1 gram of dried and powdered plant material.
-
Add 20 mL of 80% methanol (B129727) in water.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants.
-
-
Purification :
-
The combined supernatant can be concentrated under reduced pressure.
-
The residue is then redissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC-MS Method
The separation and detection of this compound can be achieved using a reversed-phase HPLC method coupled to a mass spectrometer.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temperature | 350 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Fragmentor Voltage | 135 V |
| Skimmer Voltage | 65 V |
| Collision Energy | 20-40 eV (for MS/MS) |
Data Presentation
The following tables summarize the expected quantitative data for the HPLC-MS analysis of this compound.
Table 1: Mass Spectrometric Data for this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Precursor Ion [M-H]⁻ (m/z) |
| This compound | C₃₀H₃₄O₇ | 506.6 | 507.23 | 505.22 |
Table 2: Expected Product Ions from MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Collision Energy (eV) | Major Product Ions (m/z) | Proposed Neutral Loss |
| 507.23 [M+H]⁺ | 25 | 451.17, 395.11, 327.09 | C₄H₈ (56), C₈H₁₆ (112), C₈H₁₆ + C₄H₈ (168) |
| 505.22 [M-H]⁻ | 30 | 449.16, 393.10, 325.08 | C₄H₈ (56), C₈H₁₆ (112), C₈H₁₆ + C₄H₈ (168) |
Note: The product ions are predicted based on the known fragmentation patterns of prenylated flavonoids, which typically involve the loss of prenyl groups (C₅H₈, 68 Da) or butene (C₄H₈, 56 Da) from the prenyl side chains.
Mandatory Visualization
Caption: Experimental workflow for HPLC-MS analysis of this compound.
Caption: Proposed fragmentation of this compound in positive ESI mode.
References
In Vitro Bioactivity of Broussoflavonol G: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the bioactivity of Broussoflavonol G, a flavonol found in plants of the Broussonetia genus. The protocols detailed below are foundational for assessing the potential therapeutic properties of this natural compound, including its anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.
Anticancer Activity: Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound. This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Table 1: Illustrative Cytotoxicity Data for Related Flavonoids
| Compound | Cell Line | IC50 (µM) |
| Broussoflavonol B | PANC-1 (Pancreatic) | 12.8 ± 1.5 |
| Broussoflavonol B | BXPC-3 (Pancreatic) | 10.93 ± 1.6 |
Note: This data is for a related compound and serves as an example. Actual values for this compound need to be determined experimentally.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Table 2: Illustrative Antioxidant Activity Data for Flavonoids
| Compound | IC50 (µg/mL) |
| Quercetin | 5.4 |
| Ascorbic Acid (Standard) | 8.2 |
Note: This data is for known antioxidants and serves as a reference. Actual values for this compound need to be determined experimentally.
Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound stock solution (in methanol (B129727) or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
96-well plates
-
Microplate reader
-
Ascorbic acid or Quercetin (as a positive control)
Procedure:
-
Preparation:
-
Prepare a 0.1 mM DPPH working solution in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare serial dilutions of this compound and the positive control in the same solvent.
-
-
Reaction:
-
In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
-
Anti-inflammatory Activity: Protein Denaturation Assay
Inflammation can involve the denaturation of proteins. This assay evaluates the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation. Bovine serum albumin (BSA) or egg albumin is induced to denature by heat, and the ability of the test compound to prevent this denaturation is measured by a decrease in the turbidity of the solution.
Table 3: Illustrative Anti-inflammatory Activity Data for Flavonoids
| Compound | IC50 (µg/mL) |
| Quercetin | 120.5 |
| Diclofenac Sodium (Standard) | 15.8 |
Note: This data is for a known flavonoid and a standard drug, serving as a reference. Actual values for this compound need to be determined experimentally.
Protocol: Inhibition of Protein Denaturation Assay
Materials:
-
This compound stock solution (in a suitable solvent)
-
Bovine Serum Albumin (BSA) solution (1% w/v) or fresh hen's egg albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (as a positive control)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
The reaction mixture (5 mL total volume) consists of:
-
0.2 mL of egg albumin or 0.5 mL of 1% BSA solution
-
2.8 mL of PBS (pH 6.4)
-
2 mL of varying concentrations of this compound.
-
-
A control solution is prepared with 2 mL of distilled water instead of the sample.
-
-
Incubation:
-
Incubate the mixtures at 37°C for 20 minutes.
-
Heat the mixtures in a water bath at 70°C for 5 minutes to induce denaturation.
-
-
Absorbance Measurement:
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.
While specific MIC values for this compound are not widely documented, a related compound, Papyriflavonol A, has demonstrated broad-spectrum antimicrobial activity.[1]
Table 4: Illustrative Antimicrobial Activity of a Related Flavonoid (Papyriflavonol A)
| Microorganism | MIC (µg/mL) |
| Candida albicans | 10-25 |
| Saccharomyces cerevisiae | 10-25 |
| Escherichia coli | 10-25 |
| Staphylococcus aureus | 10-25 |
Note: This data is for a related compound and serves as an example. Actual values for this compound need to be determined experimentally.
Protocol: Broth Microdilution for MIC Determination
Materials:
-
This compound stock solution
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., ampicillin (B1664943) for bacteria, amphotericin B for fungi) as positive controls.
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
-
Serial Dilution of Compound:
-
In a 96-well plate, perform two-fold serial dilutions of this compound in the broth medium.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of this compound in which no visible growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Signaling Pathway Modulation
Flavonoids are known to exert their biological effects by modulating various intracellular signaling pathways. Key pathways that are often implicated in the anticancer and anti-inflammatory effects of flavonoids include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. In vitro investigation of these pathways typically involves treating cells with the compound and then analyzing the phosphorylation status of key proteins in the cascade using techniques like Western blotting.
Signaling Pathways Potentially Modulated by this compound
References
In Vivo Experimental Models for Broussoflavonol G Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussoflavonol G is a prenylated flavonoid predominantly found in Broussonetia papyrifera and Broussonetia kazinoki. Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory, antioxidant, antiproliferative, and anti-osteoclastogenic activities. These attributes position this compound as a promising candidate for further investigation in various disease models. This document provides detailed application notes and protocols for in vivo experimental models to facilitate the study of this compound's biological effects. The protocols outlined are based on established methodologies and findings related to this compound and structurally similar flavonoids.
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound is attributed to its ability to modulate key inflammatory pathways, notably the NF-κB signaling cascade. In vivo models are crucial for validating its efficacy and determining its therapeutic window.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to suppress edema formation.
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control: Administered the vehicle for this compound (e.g., 0.5% carboxymethylcellulose).
-
This compound Treated: Administered with varying doses of this compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).
-
Positive Control: Administered a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, this compound, or positive control 60 minutes before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Evaluation:
-
Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[1]
-
Collect blood samples for cytokine analysis (TNF-α, IL-1β, IL-6).
-
Excise paw tissue for histopathological examination and measurement of myeloperoxidase (MPO) activity.
-
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
This model mimics inflammatory bowel disease (IBD) and is suitable for evaluating the effect of this compound on chronic intestinal inflammation.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: As described in the previous protocol.
-
Grouping:
-
Control: Receive regular drinking water.
-
DSS + Vehicle: Receive DSS in drinking water and the vehicle.
-
DSS + this compound: Receive DSS and varying doses of this compound (e.g., 20, 50, 100 mg/kg, p.o.) daily.
-
DSS + Positive Control: Receive DSS and a standard drug (e.g., sulfasalazine, 50 mg/kg, p.o.).
-
-
Procedure:
-
Evaluation:
-
At the end of the experiment, euthanize the mice and collect the colon.
-
Measure colon length and weight.
-
Perform histological analysis of the colon tissue to assess inflammation, ulceration, and crypt damage.
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the colon tissue.
-
Quantitative Data Summary (Hypothetical based on related compounds):
| Model | Compound | Dose (mg/kg) | Route | Efficacy | Reference |
| Carrageenan-Induced Paw Edema | Flavonoid Glycoside | 20 | p.o. | Significant inhibition of edema (p < 0.05) | [4] |
| Carrageenan-Induced Paw Edema | Ellagic Acid | 1-30 | i.p. | Dose-dependent reduction in paw edema | [5] |
| DSS-Induced Colitis | Myricitrin (B1677591) | 1, 3, 10 | p.o. | Significant reduction in DAI and colon inflammation | [6] |
| DSS-Induced Colitis | Pineapple Leaf Phenols | 200 | p.o. | Ameliorated symptoms of colitis | [2] |
Anti-Cancer Activity
This compound has demonstrated antiproliferative effects in vitro. In vivo xenograft models are essential for evaluating its anti-tumor efficacy.
Human Tumor Xenograft Model in Nude Mice
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice to assess the effect of a test compound on tumor growth.
Experimental Protocol:
-
Animals: Athymic nude mice (BALB/c nu/nu) or NSG mice, 6-8 weeks old.
-
Cell Lines: Select appropriate human cancer cell lines based on in vitro sensitivity to this compound (e.g., colon cancer: HCT116, LoVo; pancreatic cancer: PANC-1).
-
Grouping:
-
Vehicle Control: Administered the vehicle.
-
This compound Treated: Administered with varying doses of this compound.
-
Positive Control: Administered a standard chemotherapeutic agent relevant to the cancer type.
-
-
Procedure:
-
Inject 1-5 x 10^6 cancer cells suspended in Matrigel subcutaneously into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer this compound or controls (e.g., daily or every other day) via the desired route (p.o., i.p.).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight as an indicator of toxicity.
-
-
Evaluation:
-
Calculate tumor growth inhibition (TGI).
-
At the end of the study, excise the tumors and weigh them.
-
Perform immunohistochemical analysis of tumor tissue for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Analyze protein expression in the tumor tissue to investigate the mechanism of action (e.g., Western blot for proteins in the ERK/c-Myc/FoxM1 pathway).
-
Quantitative Data Summary (Based on related compounds):
| Model | Compound | Dose (mg/kg) | Route | Efficacy | Reference |
| Colon Cancer Xenograft (HCT116) | Broussoflavonol F | 10 | i.p. | Suppressed tumor growth | [7] |
| Colitis-Associated Carcinogenesis (AOM/DSS) | Licorice Flavonoids | 50, 100 | p.o. | Significantly reduced tumorigenesis | [8] |
Anti-Osteoclastogenic Activity
This compound may have a role in preventing bone loss by inhibiting osteoclast formation and function.
RANKL-Induced Osteoclastogenesis in Mice
This model directly assesses the in vivo effect of a compound on osteoclast activity, which is a key process in bone resorption.
Experimental Protocol:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Grouping:
-
Vehicle Control: Injected with vehicle.
-
RANKL + Vehicle: Injected with RANKL and vehicle.
-
RANKL + this compound: Injected with RANKL and varying doses of this compound.
-
RANKL + Positive Control: Injected with RANKL and a known inhibitor of osteoclastogenesis (e.g., OPG-Fc).
-
-
Procedure:
-
Evaluation:
-
Collect blood samples to measure serum levels of bone turnover markers (e.g., TRAP-5b, CTX-I).
-
Harvest femurs and tibias for micro-computed tomography (μCT) analysis to assess bone microarchitecture (BV/TV, Tb.N, Tb.Th).
-
Perform histological analysis of bone sections with TRAP staining to quantify the number of osteoclasts.
-
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Inflammatory stimuli like TNF-α activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p50/p65) dimer. The freed NF-κB translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. This compound may inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[11][12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Pineapple Leaf Phenols Attenuate DSS-Induced Colitis in Mice and Inhibit Inflammatory Damage by Targeting the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. socmucimm.org [socmucimm.org]
- 4. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral administration of the flavonoid myricitrin prevents dextran sulfate sodium-induced experimental colitis in mice through modulation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broussoflavonol F exhibited anti-proliferative and anti-angiogenesis effects in colon cancer via modulation of the HER2-RAS-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavonoids Extracted from Licorice Prevents Colitis-Associated Carcinogenesis in AOM/DSS Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of RANKL-Induced Osteoclastogenesis by Novel Mutant RANKL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of RANKL-Induced Osteoclastogenesis by Novel Mutant RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalsciencebooks.info [globalsciencebooks.info]
Broussoflavonol G: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of Broussoflavonol G on cancer cell lines. The methodologies outlined below are based on studies of the closely related compound, Broussoflavonol B, which has demonstrated potent anti-cancer properties by inducing cell cycle arrest and apoptosis in pancreatic cancer cells.
Overview and Data Summary
Broussoflavonol B has been shown to inhibit the proliferation and migration of pancreatic cancer cells.[1] Its mechanism of action involves the downregulation of the AURKA/PLK1 signaling pathway, leading to S-phase cell cycle arrest and apoptosis.[1][2] Key quantitative findings from studies on Broussoflavonol B are summarized in the tables below for easy reference and comparison.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Compound | Incubation Time | IC50 (µM) |
| PANC-1 | Broussoflavonol B | 24h | Data not explicitly provided in search results |
| BXPC-3 | Broussoflavonol B | 24h | Data not explicitly provided in search results |
Note: While the studies demonstrate a dose-dependent cytotoxic effect, specific IC50 values were not detailed in the provided search results. Researchers should perform a dose-response study to determine the IC50 for their specific cell line and experimental conditions.
Table 2: Experimental Concentrations for Mechanistic Studies
| Experiment | Cell Lines | Broussoflavonol B Concentration (µM) | Duration | Observed Effect |
| Cell Viability Assay | PANC-1, BXPC-3 | 0, 5, 10, 15, 20, 25, 50, 75, 100 | Not specified | Dose-dependent decrease in cell viability[1] |
| Hoechst Staining (Apoptosis) | PANC-1, BXPC-3 | 0, 10, 15, 20 | 24h | Increased apoptosis with increasing concentration[1] |
| Cell Cycle & Apoptosis Analysis | PANC-1, BXPC-3 | 10, 15, 20 | 24h | Induction of S-phase arrest and apoptosis[1] |
| Western Blot & qPCR | PANC-1, BXPC-3 | Not specified | Not specified | Downregulation of AURKA/PLK1, ATR/CHK1/CDC25C, Cyclin B1/CDK1; Upregulation of p53, p21[1] |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
PANC-1 (Human Pancreatic Cancer)
-
BXPC-3 (Human Pancreatic Cancer)
-
-
Culture Media:
-
Culture Conditions:
-
Cells are to be cultured at 37°C in a humidified atmosphere containing 5% CO2.[1]
-
Cell Viability Assay (CCK8)
This protocol is for determining the cytotoxic effects of this compound.
-
Seed PANC-1 or BXPC-3 cells in 96-well plates at a density of 8 x 10³ cells per well in 100 µL of culture medium.[1]
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25, 50, 75, and 100 µM).[1]
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Hoechst 33342 Staining)
This protocol is for the morphological assessment of apoptosis.
-
Seed PANC-1 or BXPC-3 cells in 6-well plates and allow them to attach for 24 hours.[1]
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 15, 20 µM) for 24 hours.[1]
-
Remove the culture medium and wash the cells with PBS.
-
Add Hoechst 33342 staining solution (1 µg/mL) to each well and incubate for 15 minutes in the dark.[1]
-
Wash the cells twice with ddH2O.[1]
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
Cell Cycle Analysis (Flow Cytometry)
This protocol is for determining the effect of this compound on cell cycle distribution.
-
Seed PANC-1 or BXPC-3 cells (2.5 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.[1]
-
Treat the cells with different concentrations of this compound (e.g., 10, 15, 20 µM) for 24 hours.[1]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells in 70% ethanol (B145695) overnight at -20°C.[1]
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The proposed mechanism of action for Broussoflavonol B involves the inhibition of the AURKA/PLK1 pathway, which in turn affects downstream cell cycle checkpoints and apoptotic pathways.
Caption: this compound signaling pathway in pancreatic cancer cells.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound.
Caption: Experimental workflow for this compound studies.
References
- 1. Broussoflavonol B induces S-phase arrest and apoptosis in pancreatic cancer cells by modulating the cell cycle checkpoint through inhibition of the AURKA/PLK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussoflavonol B induces S-phase arrest and apoptosis in pancreatic cancer cells by modulating the cell cycle checkpoint through inhibition of the AURKA/PLK1 pathway | springermedizin.de [springermedizin.de]
Application Notes and Protocols: Broussoflavonol B as a Potential Anticancer Agent
Introduction
Broussoflavonol B is a flavonoid compound that has demonstrated significant potential as an anticancer agent in preclinical studies.[1] It has been shown to inhibit the proliferation of various cancer cell lines, induce cell cycle arrest, and promote apoptosis.[1][2] These effects are attributed to its ability to modulate key signaling pathways involved in cancer progression.[1][2] These notes provide an overview of the anticancer properties of Broussoflavonol B and detailed protocols for its investigation.
Data Presentation
The anticancer activity of Broussoflavonol B has been quantified in several studies. The following tables summarize the key findings.
Table 1: Cytotoxicity of Broussoflavonol B in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Assay | Reference |
| PANC-1 | 12.8 ± 1.5 | CCK8 | [1] |
| BXPC-3 | 10.93 ± 1.6 | CCK8 | [1] |
Table 2: Effect of Broussoflavonol B on Cell Cycle Distribution in PANC-1 Cells (24h treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 55.21 ± 2.34 | 35.12 ± 1.56 | 9.67 ± 0.89 | [1] |
| 10 µM Bf-B | 45.12 ± 2.11 | 48.23 ± 2.01 | 6.65 ± 0.78 | [1] |
| 15 µM Bf-B | 38.98 ± 1.98 | 55.43 ± 2.33 | 5.59 ± 0.67 | [1] |
| 20 µM Bf-B | 30.11 ± 1.55 | 65.21 ± 2.89 | 4.68 ± 0.54 | [1] |
Table 3: Apoptosis Induction by Broussoflavonol B in PANC-1 Cells (24h treatment)
| Treatment | Apoptotic Cells (%) | Assay | Reference |
| Control | 3.45 ± 0.56 | Annexin V/PI | [1] |
| 10 µM Bf-B | 15.67 ± 1.23 | Annexin V/PI | [1] |
| 15 µM Bf-B | 28.98 ± 1.87 | Annexin V/PI | [1] |
| 20 µM Bf-B | 45.23 ± 2.11 | Annexin V/PI | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
3.1. Cell Viability Assay (CCK8)
This protocol is for determining the cytotoxic effect of Broussoflavonol B on cancer cells.
-
Materials:
-
PANC-1 or BXPC-3 human pancreatic cancer cells
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Broussoflavonol B (Bf-B)
-
Cell Counting Kit-8 (CCK8)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 8 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Broussoflavonol B in culture medium (e.g., 0, 5, 10, 15, 20, 25, 50, 75, and 100 µM).[1]
-
Replace the medium in the wells with 100 µL of the prepared Broussoflavonol B dilutions.
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
3.2. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of Broussoflavonol B on cell cycle distribution.
-
Materials:
-
PANC-1 or BXPC-3 cells
-
6-well plates
-
Broussoflavonol B
-
70% ethanol (B145695) (ice-cold)
-
Phosphate Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed 2.5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of Broussoflavonol B (e.g., 10, 15, 20 µM) for 24 hours.[1]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3.3. Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by Broussoflavonol B.
-
Materials:
-
PANC-1 or BXPC-3 cells
-
6-well plates
-
Broussoflavonol B
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with Broussoflavonol B as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
3.4. Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against AURKA, PLK1, p53, p21, Cyclin B1, CDK1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for Broussoflavonol B and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway of Broussoflavonol B in pancreatic cancer cells.
Caption: General experimental workflow for evaluating Broussoflavonol B's anticancer potential.
References
Broussoflavonol G: Application Notes and Protocols for Investigating Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussoflavonol G, a prenylated flavonoid isolated from the Broussonetia genus, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for researchers investigating the impact of this compound on key inflammatory pathways. The information compiled herein is based on existing literature on this compound and closely related compounds, offering a framework for studying its mechanism of action.
Data Presentation: Anti-Inflammatory Activity
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the anti-inflammatory activities of closely related broussoflavonols and extracts from Broussonetia papyrifera. This data can serve as a valuable reference for estimating the potential potency of this compound and for designing dose-response experiments.
| Compound/Extract | Target | Cell Line | Assay | IC50 Value | Reference |
| Broussoflavonol H | IL-2 Production | Jurkat cells | ELISA | 9.95 µM | [1][2] |
| Broussoflavonol B | iNOS Expression | RAW 264.7 cells | Western Blot | Not specified (downregulation observed) | [1][3] |
| Broussonetia papyrifera Stem Bark (n-hexane fraction) | Nitric Oxide (NO) Production | RAW 264.7 cells | Griess Assay | 32.15 µg/mL |
Note: The data presented for Broussoflavonol B and H are for structurally similar compounds and may be used as a preliminary guide for this compound. Further experimental validation is crucial.
Signaling Pathways and Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. There is also a potential, yet to be fully elucidated, role in the modulation of the NLRP3 inflammasome.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β. This compound is proposed to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
References
Application Notes and Protocols: Synthesis of Broussoflavonol G Analogues for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussoflavonol G, a naturally occurring prenylated flavonol, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-osteoclastogenic activity. The unique structural features of this compound, particularly the presence of a prenyl group, are believed to be crucial for its biological function. Structure-Activity Relationship (SAR) studies of this compound and its analogues are essential for elucidating the pharmacophore, optimizing biological activity, and developing novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound analogues to facilitate such SAR investigations.
Data Presentation: Structure-Activity Relationship of Broussoflavonol Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Broussoflavonol B | PANC-1 | 12.8 ± 1.5 | [1] |
| Broussoflavonol B | BXPC-3 | 10.93 ± 1.6 | [1] |
Additionally, this compound has been reported to exhibit antiosteoclast activity in RAW264.7 cells at concentrations between 10–30 µM.[2]
Experimental Protocols
The synthesis of this compound analogues can be achieved through a multi-step process involving the formation of a chalcone (B49325) intermediate, followed by cyclization to the flavonol core and subsequent prenylation.
Protocol 1: Synthesis of Chalcone Precursor via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025) to form the chalcone backbone.
Materials:
-
Substituted 2'-hydroxyacetophenone (B8834)
-
Substituted benzaldehyde
-
Ethanol (B145695) (EtOH)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the flask and cool the mixture in an ice bath.
-
Slowly add the substituted benzaldehyde (1 equivalent) to the reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid until the pH is approximately 7.
-
The precipitated chalcone is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of Flavonol from Chalcone via Algar-Flynn-Oyamada (AFO) Reaction
This protocol describes the oxidative cyclization of the chalcone intermediate to the flavonol core.
Materials:
-
Chalcone precursor (from Protocol 1)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Suspend the chalcone (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add a solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide (3-4 equivalents).
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
After completion, acidify the mixture with dilute hydrochloric acid.
-
The resulting precipitate, the flavonol, is collected by filtration, washed with water, and dried.
-
Purification can be performed by column chromatography or recrystallization.
Protocol 3: C-Prenylation of the Flavonol Core
This protocol details the introduction of the prenyl group onto the flavonol scaffold.
Materials:
-
Flavonol (from Protocol 2)
-
Anhydrous solvent (e.g., dioxane, dichloromethane)
-
Prenyl bromide (3-methyl-2-butenyl bromide)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃) or a base (e.g., NaH)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve the flavonol (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
For acid-catalyzed prenylation: Add the Lewis acid catalyst (e.g., BF₃·OEt₂) to the solution and stir. Then, add prenyl bromide (1.1-1.5 equivalents) dropwise.
-
For base-mediated O-prenylation followed by Claisen rearrangement: Add a base like sodium hydride (NaH) to form the alkoxide, followed by the addition of prenyl bromide. The resulting O-prenylated intermediate is then heated to induce a[3][3]-sigmatropic rearrangement to the C-prenylated product.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction (e.g., with water for the acid-catalyzed reaction or by neutralizing the base).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to isolate the desired C-prenylated flavonol analogue.
Visualizations
Synthetic Workflow for this compound Analogues
Caption: Synthetic scheme for this compound analogues.
Postulated Signaling Pathway Inhibition by this compound in Osteoclasts
Based on its reported anti-osteoclastogenic activity and the known mechanisms of other flavonoids, this compound is postulated to inhibit the RANKL-induced NF-κB signaling pathway.
Caption: this compound's inhibitory effect on the RANKL/NF-κB pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Marine natural products that inhibit osteoclastogenesis and promote osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Broussoflavonol G Solubility and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Broussoflavonol G in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid compound isolated from plants of the Moraceae family, such as Broussonetia papyrifera.[1] Like many flavonoids, it exhibits poor aqueous solubility due to its chemical structure, which can lead to challenges in preparing solutions for in vitro and in vivo experiments.[1] Ensuring it is fully dissolved is critical for accurate and reproducible experimental results.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is most effectively dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent for creating high-concentration stock solutions.[2] Ethanol can also be used, though solubility may be lower.[3][4] It is sparingly soluble in aqueous buffers like phosphate-buffered saline (PBS).[5]
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A3: While specific data for this compound is limited, a closely related compound, Broussoflavonol F, is soluble in DMSO at concentrations up to 100 mg/mL (236.70 mM).[2][6] It is advisable to start with a conservative concentration for this compound, such as 10-20 mg/mL, and confirm solubility visually. Using ultrasonic agitation can aid in dissolution.[2]
Q4: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What should I do?
A4: This is a common issue known as "crashing out." To prevent this, ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally 0.1% or less, as higher concentrations can be toxic to cells.[7] It is also recommended to add the stock solution to pre-warmed media while vortexing to facilitate rapid mixing.[8] For more detailed guidance, refer to the Troubleshooting Guide below.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[2] Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]
Troubleshooting Guide: Solubility Issues with this compound
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution in Aqueous Media | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final working concentration of this compound. - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[8] - Add the compound dropwise while gently vortexing the media. |
| The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to precipitate out. | - Keep the final concentration of the organic solvent as low as possible (ideally ≤ 0.1%).[7] | |
| The temperature of the aqueous medium is too low. | - Always use pre-warmed (37°C) cell culture media for dilutions.[8] | |
| Cloudiness or Precipitate Forms Over Time in Culture | The compound is unstable in the culture medium at 37°C. | - Prepare fresh dilutions of this compound for each experiment. - Minimize the incubation time if experimentally feasible. |
| The compound is interacting with components in the serum of the culture medium. | - Consider reducing the serum concentration in your assay medium if your cell line allows. - Test for solubility in a serum-free version of your medium. | |
| Difficulty Dissolving this compound Powder in Solvent | Insufficient solvent volume or agitation. | - Ensure you are using a sufficient volume of solvent to achieve the desired concentration. - Use a vortex mixer and/or sonication to aid dissolution.[2] |
| The quality of the solvent is poor (e.g., absorbed moisture in DMSO). | - Use high-purity, anhydrous solvents. For DMSO, it is recommended to use a fresh, unopened bottle.[2] |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and related flavonoids. Please note that the data for this compound is limited, and data from the closely related Broussoflavonol F is provided as a reference.
| Compound | Solvent | Solubility | Reference |
| Broussoflavonol F | DMSO | 100 mg/mL (236.70 mM) | [2][6] |
| Sophoraflavanone G | DMSO | 175 mg/mL (412.26 mM) | [10] |
| Amentoflavone | DMSO | ~10 mg/mL | [11] |
| Ethanol | ~1 mg/mL | [11] | |
| PBS (pH 7.2) | Sparingly soluble (~0.1 mg/mL in a 1:4 DMF:PBS solution) | [11] | |
| Chrysoeriol | DMSO | ~20 mg/mL | [3] |
| DMF | ~30 mg/mL | [3] | |
| Ethanol | Slightly soluble | [3] | |
| Lapachol | DMSO | ~10 mg/mL | [4] |
| Ethanol | ~1 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 518.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 5.19 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the powder does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Gently vortex the solution immediately to ensure proper mixing.
-
-
The final DMSO concentration in this example is 0.1%. Always calculate the final DMSO concentration and include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Add the final diluted this compound solution to your cell cultures.
-
Signaling Pathway Diagrams
Broussoflavonols and other flavonoids have been reported to modulate several key signaling pathways involved in cellular processes like inflammation and cancer.
Caption: Experimental workflow for preparing and using this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Broussoflavonol F | CAS:162558-94-3 | Manufacturer ChemFaces [chemfaces.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Broussoflavonol G Extraction and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Broussoflavonol G. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for this compound extraction?
A1: this compound is a flavonol predominantly found in the whole plant of Broussonetia papyrifera (paper mulberry), with notable concentrations in the root bark.[1]
Q2: What are the initial steps and common pitfalls in the extraction of this compound from Broussonetia papyrifera?
A2: The initial step typically involves the extraction of dried and powdered plant material with an organic solvent. A common pitfall is the co-extraction of a wide range of other compounds, including other flavonoids, polyphenols, and pigments, which can complicate subsequent purification steps. The choice of solvent and extraction method significantly impacts the initial purity and yield of the crude extract. While various solvents can be used, methanol (B129727) and ethanol (B145695) are common choices for flavonoid extraction.[1][2]
Troubleshooting Guides
Extraction Pitfalls and Solutions
Problem 1: Low Yield of this compound in the Crude Extract.
-
Possible Cause: Inefficient extraction method or inappropriate solvent selection.
-
Solution: Employing advanced extraction techniques such as ultrasonic-assisted extraction (UAE) can improve yields. For instance, optimizing UAE of flavonoids from Broussonetia papyrifera leaves using 69% ethanol resulted in a total flavonoid content of 37.946 mg/g.[1] While this data is for total flavonoids, it suggests that optimizing extraction parameters is crucial. Consider performing a sequential extraction with solvents of increasing polarity to selectively enrich for flavonols like this compound.
Problem 2: Contamination of the Crude Extract with a High Amount of Impurities.
-
Possible Cause: Use of a non-selective extraction solvent.
-
Solution: A multi-step extraction process can enhance the purity of the target compound. For example, after an initial ethanol extraction from Broussonetia papyrifera leaves, the resulting solution can be partitioned with petroleum ether to remove fat-soluble compounds and pigments.[3] Subsequently, the aqueous phase can be extracted with ethyl acetate (B1210297) to enrich the flavonoid content.[1]
Purification Challenges and Recommendations
Problem 3: Difficulty in Separating this compound from other Structurally Similar Flavonoids.
-
Possible Cause: Co-elution of flavonoids with similar polarities during chromatographic separation.
-
Solution: A combination of different chromatographic techniques is often necessary for successful purification. An effective strategy involves initial fractionation of the crude extract using column chromatography with silica (B1680970) gel, followed by further purification using Sephadex LH-20 gel chromatography.[1][4] For final purification and to obtain high-purity this compound, preparative high-performance liquid chromatography (preparative HPLC) is recommended.[4]
Problem 4: Degradation of this compound during Extraction and Purification.
-
Possible Cause: Flavonoids can be sensitive to heat, light, and pH changes.[5][6] Prolonged exposure to high temperatures during solvent evaporation or certain pH conditions can lead to degradation.
-
Solution:
-
Temperature Control: Use a rotary evaporator at a reduced pressure and moderate temperature (e.g., below 40-50°C) for solvent removal.
-
pH Management: Maintain a slightly acidic to neutral pH during extraction and purification, as extreme pH levels can cause degradation of flavonoids.[5]
-
Light Protection: Protect the extracts and purified compounds from direct light by using amber-colored glassware or by working in a dimly lit environment.
-
Problem 5: Low Solubility of this compound in Desired Solvents.
-
Possible Cause: this compound, like many flavonols, may have limited solubility in certain solvents.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of Flavonoids from Broussonetia papyrifera
-
Extraction:
-
Air-dry and powder the plant material (e.g., root bark of Broussonetia papyrifera).
-
Macerate the powdered material with 95% ethanol at room temperature for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.
-
The ethyl acetate fraction is typically enriched with flavonoids.[9][12] Concentrate this fraction to dryness.
-
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Dissolve the dried ethyl acetate extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Adsorb the dissolved extract onto a small amount of silica gel (60-120 mesh).
-
Prepare a silica gel column packed using a wet slurry method with a non-polar solvent like toluene.
-
Load the sample-adsorbed silica gel onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a less polar mixture (e.g., Toluene:Ethyl Acetate, 7:3 v/v) and gradually increasing the polarity.[2]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Sephadex LH-20 Gel Chromatography:
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated fraction on a Sephadex LH-20 column using a suitable solvent like methanol.[4]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the this compound-enriched fraction to preparative HPLC on a C18 reverse-phase column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water (both containing a small percentage of formic acid, e.g., 0.1%) to achieve high-purity separation.[13][14]
-
Quantitative Data Summary
| Parameter | Method/Solvent | Plant Part | Yield/Content | Reference |
| Total Flavonoid Content | Ultrasonic-Assisted Extraction / 69% Ethanol | B. papyrifera leaves | 37.946 mg/g | [1] |
| Total Flavonoid Content | Ethyl Acetate Extraction | B. papyrifera (unspecified) | 35.36% | [1] |
Note: The provided data is for total flavonoids and not specifically for this compound, as specific yield data for this compound was not found in the search results. These values can, however, serve as a general benchmark for extraction efficiency.
Mandatory Visualizations
Diagram 1: General Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Diagram 2: Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low yields of this compound.
Diagram 3: Signaling Pathway - Inhibition of NF-κB by Flavonoids
Caption: Proposed mechanism of NF-κB inhibition by this compound.
References
- 1. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of New Phenolic Compounds with Estrogen Biosynthesis-Inhibiting and Antioxidation Activities from Broussonetia papyrifera Leaves | PLOS One [journals.plos.org]
- 5. Regulation of p65 nuclear localization and chromatin states by compressive force - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. talenta.usu.ac.id [talenta.usu.ac.id]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic constituents from the leaves of Broussonetia papyrifera. | Semantic Scholar [semanticscholar.org]
- 13. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. isca.in [isca.in]
Broussoflavonol G stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Broussoflavonol G, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a prenylated flavonol found in plants of the Moraceae family, such as Broussonetia papyrifera.[1] Prenylated flavonoids are known to exhibit a range of biological activities, including antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects.[2][3] Specifically, this compound has demonstrated antioxidant properties by inhibiting iron-induced lipid oxidation and has shown antiproliferative effects on vascular smooth muscle cells.[1][4]
Q2: What are the general recommendations for storing this compound?
While specific long-term stability data for this compound is limited, general recommendations for storing flavonoids should be followed to minimize degradation. For a related compound, Broussoflavonol F, suppliers recommend storing the solid form at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months), protected from light.[5] It is advisable to follow similar storage conditions for this compound.
Q3: How should I prepare stock solutions of this compound?
This compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For a related compound, Broussoflavonol F, a stock solution of 100 mg/mL in DMSO can be prepared, though it may require sonication to fully dissolve.[5] It is recommended to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, they should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What factors can affect the stability of this compound in experimental conditions?
The stability of flavonoids like this compound can be influenced by several factors:
-
pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral or alkaline solutions.
-
Light: Exposure to light, especially UV light, can cause photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Solvent: The choice of solvent can impact stability.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Media
-
Problem: this compound is precipitating out of the aqueous buffer or cell culture medium.
-
Cause: this compound, like many flavonoids, has low aqueous solubility.
-
Solution:
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO. The final concentration of the organic solvent in the aqueous medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Sonication: Gentle sonication can help in dissolving the compound.
-
pH Adjustment: Ensure the pH of the final solution is slightly acidic if the experimental conditions permit, as flavonoids are generally more stable at lower pH.
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Problem: High variability in results between experiments.
-
Cause: This could be due to the degradation of this compound in stock solutions or during the experiment.
-
Solution:
-
Freshly Prepared Solutions: Always use freshly prepared solutions of this compound for each experiment.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature Control: Keep solutions on ice during experimental setup and avoid prolonged exposure to room temperature.
-
Control for Degradation: Include a positive control and a vehicle control in your experiments to monitor for any changes in activity over time.
-
Stability and Storage Conditions
| Condition | General Stability of Flavonols | Recommendations for this compound |
| Acidic (e.g., 0.1 M HCl) | Generally stable. | Use slightly acidic buffers when possible. |
| Basic (e.g., 0.1 M NaOH) | Prone to degradation. | Avoid alkaline conditions. Prepare fresh solutions if basic pH is required. |
| Elevated Temperature (e.g., 70°C) | Degradation is accelerated. | Store stock solutions at low temperatures (-20°C or -80°C). Avoid heating solutions. |
| Oxidative (e.g., H₂O₂) | Susceptible to oxidative degradation. | Degas solvents and use antioxidants in the buffer if compatible with the experiment. |
| Light Exposure | Can lead to photodegradation. | Store in light-protected containers and minimize exposure to light during experiments. |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is a general method for assessing the antioxidant activity of compounds like this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol. This solution should be freshly prepared and kept in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of dilutions of the this compound stock solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of this compound or a positive control (e.g., ascorbic acid).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic or antiproliferative effects of this compound on a cancer cell line.
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cancer cell line (e.g., HepG2) in the appropriate medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a series of dilutions of this compound in the cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Based on studies of extracts from Broussonetia papyrifera, which contains this compound, a plausible mechanism of action involves the modulation of key signaling pathways related to inflammation and cell survival.
Proposed Anti-inflammatory and Apoptotic Signaling Pathway for this compound
The following diagram illustrates a potential mechanism where this compound may exert its anti-inflammatory effects by inhibiting the NF-κB pathway and induce apoptosis in cancer cells by inactivating the ERK and AKT signaling pathways. This is a proposed pathway based on the activity of related compounds and extracts.
Caption: Proposed signaling pathways for this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound under various stress conditions.
Caption: Workflow for this compound stability testing.
References
- 1. Transcriptome Sequencing of Broussonetia papyrifera Leaves Reveals Key Genes Involved in Flavonoids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity Antiproliferant | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Broussoflavonol G in Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Broussoflavonol G in Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on target proteins?
This compound is a flavonoid compound. While specific protein targets for this compound are still under investigation, related compounds like Broussoflavonol B have been shown to modulate signaling pathways involved in cell cycle regulation and proliferation, such as the AURKA/PLK1 and ERK/c-Myc/FoxM1 pathways.[1][2] Therefore, when treating cells with this compound, you might expect to see changes in the expression levels or phosphorylation status of proteins within these or similar pathways.
Q2: I am not seeing any change in my protein of interest after this compound treatment. What are the possible reasons?
There are several potential reasons for this observation:
-
Suboptimal Treatment Conditions: The concentration of this compound or the incubation time may not be optimal for inducing a detectable change in your protein of interest.
-
Inactive Compound: Ensure the this compound is properly stored and has not degraded.
-
Antibody Issues: The primary antibody may not be specific or sensitive enough to detect the protein.
-
Low Protein Expression: The target protein may be expressed at very low levels in your cell type.
-
Incorrect Pathway: this compound may not be affecting the specific signaling pathway you are investigating.
Q3: I am observing unexpected or non-specific bands in my Western blot after this compound treatment. What should I do?
Non-specific bands can arise from several factors, which may be exacerbated by the introduction of a new compound.[3][4] Consider the following:
-
Antibody Specificity: Your primary or secondary antibody may be cross-reacting with other proteins.
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[5][6]
-
Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding.
-
Sample Overload: Loading too much protein onto the gel can cause artifacts and non-specific bands.[3]
-
Compound-Induced Protein Modifications: this compound treatment might induce post-translational modifications or degradation of proteins, leading to unexpected bands.
Q4: Can this compound interfere with the Western blot procedure itself?
While direct interference is unlikely, it is a possibility to consider. Flavonoids can sometimes interact with proteins. However, the multiple washing steps in a standard Western blot protocol should remove any unbound small molecules. If you suspect interference, including proper controls is crucial.
Troubleshooting Guide
This guide addresses common problems encountered during Western blot analysis when using this compound.
Problem 1: Weak or No Signal for the Target Protein
| Possible Cause | Recommended Solution |
| Ineffective this compound Treatment | Optimize treatment conditions: perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. |
| Low Protein Concentration in Lysate | Increase the amount of protein loaded onto the gel.[3] Consider using a more efficient lysis buffer that includes protease and phosphatase inhibitors. |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[3] Optimize transfer time and voltage. |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[5] |
| Inactive Secondary Antibody | Ensure the secondary antibody is compatible with the primary antibody and that the detection reagent is not expired. |
| Insufficient Exposure | Increase the exposure time during imaging.[5] |
Problem 2: High Background on the Membrane
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[6][7] Try a different blocking agent (e.g., switch from non-fat milk to BSA or vice versa).[4] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[3][4] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[3][7] Add a detergent like Tween-20 to the wash buffer.[3] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffers. |
Problem 3: Presence of Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Lacks Specificity | Use a different, more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Antibody Concentration Too High | Decrease the concentration of the primary antibody. |
| Sample Overloading | Reduce the amount of protein loaded per well.[3] |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Cross-reactivity of Secondary Antibody | Ensure the secondary antibody is specific for the species of the primary antibody. |
Experimental Protocols
General Western Blot Protocol for Analyzing Protein Expression after this compound Treatment
This protocol is a general guideline and may require optimization for your specific protein of interest and cell type.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
References
- 1. Broussoflavonol B induces S-phase arrest and apoptosis in pancreatic cancer cells by modulating the cell cycle checkpoint through inhibition of the AURKA/PLK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
How to minimize off-target effects of Broussoflavonol G.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of Broussoflavonol G during experiments. The information provided is based on general principles of pharmacology and drug development, as specific off-target data for this compound is limited. For the purpose of this guide, we will consider a hypothetical primary target for this compound, Phosphoinositide 3-kinase (PI3K), a common target for flavonoids, to illustrate the concepts of on-target versus off-target effects.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended primary target. These unintended interactions can lead to undesired biological responses, cellular toxicity, or misleading experimental results. As a flavonoid, this compound has a chemical structure that may allow it to interact with multiple proteins, particularly those with ATP-binding sites like kinases, making a thorough assessment of its selectivity crucial.[2][7]
Q2: How can I proactively assess the potential off-target profile of this compound?
A2: A combination of computational and experimental approaches is recommended.
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound. These methods compare the structure to libraries of known compounds and their targets.
-
Broad-Spectrum Screening: Perform an initial screen against a large panel of proteins, such as a comprehensive kinase panel (kinome scan), to identify potential off-target kinases.
-
Proteome-Wide Analysis: Employ unbiased techniques like Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) or chemical proteomics to identify protein interactors of this compound in a cellular context.
Q3: What are the initial steps to take if I observe an unexpected phenotype in my this compound-treated cells?
A3: An unexpected phenotype could be due to an off-target effect. The following steps can help in troubleshooting:
-
Confirm the On-Target Effect: Ensure that this compound is engaging its primary target (e.g., PI3K) at the concentration used. This can be verified using a target engagement assay like CETSA or by measuring the activity of a downstream effector.
-
Dose-Response Analysis: Perform a dose-response experiment for both the on-target and the unexpected off-target phenotype. If the off-target effect occurs at a significantly higher concentration than the on-target effect, it may be possible to minimize it by using a lower dose.
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of the primary target with a different chemical scaffold. If this second inhibitor does not produce the unexpected phenotype, it is more likely that the phenotype observed with this compound is due to an off-target effect.
-
Off-Target Identification: Proceed with the experimental approaches outlined in A2 to identify the potential off-target protein(s).
Troubleshooting Guides
Issue 1: High background or toxicity in cell-based assays.
| Potential Cause | Recommended Solution |
| High concentration of this compound | Determine the IC50 or EC50 for the on-target effect and use the lowest effective concentration. Perform a dose-response curve to identify a therapeutic window where on-target effects are maximized and toxicity is minimized. |
| Off-target kinase inhibition | Perform a kinome scan to identify off-target kinases. If a specific off-target is identified, cross-reference with known toxicity pathways. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent is consistent across all experimental conditions and is below the tolerated level for your cell line (typically <0.5%). |
| Compound precipitation | Visually inspect the media for any signs of precipitation. Determine the solubility of this compound in your culture medium and do not exceed this concentration. |
Issue 2: Discrepancy between in vitro and in vivo results.
| Potential Cause | Recommended Solution |
| Metabolism of this compound | The compound may be metabolized in vivo to active or inactive metabolites with different target profiles. Identify the major metabolites and test their activity and selectivity in vitro. |
| Poor pharmacokinetic properties | The compound may not reach the target tissue at a sufficient concentration to engage the on-target protein. Perform pharmacokinetic studies to determine the bioavailability and tissue distribution of this compound. |
| Engagement of an in vivo-specific off-target | An off-target that is not expressed or is not relevant in your in vitro model may be engaged in vivo. Utilize in vivo target engagement studies if possible. |
Data Presentation
Table 1: Hypothetical Potency of this compound on Primary Target and Selected Off-Targets
| Target | Assay Type | IC50 / EC50 (µM) |
| PI3Kα (On-Target) | Biochemical | 0.5 |
| Kinase X (Off-Target) | Biochemical | 15 |
| Kinase Y (Off-Target) | Biochemical | 25 |
| GPCR Z (Off-Target) | Functional | > 50 |
Table 2: Hypothetical Kinome Scan Data for this compound (10 µM)
| Kinase | % Inhibition |
| PI3Kα (On-Target) | 95% |
| Kinase X | 60% |
| Kinase Y | 45% |
| Kinase A | 20% |
| Kinase B | 15% |
| ... (400+ other kinases) | <10% |
Table 3: Hypothetical Proteomics Data - Protein Abundance Changes in Cells Treated with this compound (5 µM)
| Protein | Fold Change vs. Vehicle | Putative Role |
| p-Akt (Downstream of PI3K) | -2.5 | On-target effect |
| Protein K (Off-target effect) | +1.8 | Cell Cycle Regulation |
| Protein M (Off-target effect) | -1.5 | Apoptosis |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is to verify the engagement of this compound with its target protein (e.g., PI3K) in intact cells.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting and Thermal Challenge: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer and aliquot into PCR tubes. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 65°C). Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer with protease and phosphatase inhibitors.
-
Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., PI3K).
-
Data Analysis: Quantify the band intensities. Normalize the intensity of each heated sample to the non-heated control. Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement.
Kinome Profiling (General Workflow)
This is a general workflow for assessing the selectivity of this compound against a large panel of kinases. This is typically performed as a service by specialized companies.
-
Compound Submission: Provide this compound at a specified concentration and purity.
-
Binding Assay: The compound is screened against a large panel of purified kinases (often over 400) in a competitive binding assay. In this assay, the ability of this compound to displace a known ligand from the ATP-binding site of each kinase is measured.
-
Data Acquisition: The amount of kinase bound to the immobilized ligand is quantified, typically using qPCR or an enzymatic assay.
-
Data Analysis: The results are often expressed as the percentage of inhibition for each kinase at the tested concentration. A lower percentage indicates a stronger interaction. The data can be visualized on a "kinetree" diagram to show the selectivity profile across the human kinome.
Proteomics for Off-Target Identification (General Workflow)
This workflow outlines a general approach to identify global protein changes in response to this compound treatment.
-
Cell Culture and Treatment: Treat cells with this compound at a concentration where the on-target effect is observed, alongside a vehicle control.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry to identify and quantify the proteins in each sample.
-
Data Analysis: Use specialized software to identify proteins that are differentially expressed between the this compound-treated and vehicle-treated samples. Further bioinformatic analysis can be performed to identify affected cellular pathways.
Visualizations
References
- 1. Exploring Flavonoids for Potential Inhibitors of a Cancer Signaling Protein PI3Kγ Kinase Using Computational Methods | Anticancer Research [ar.iiarjournals.org]
- 2. Flavonoids as protein kinase inhibitors for cancer chemoprevention: direct binding and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 4. Inhibitory Activity of Flavonoids against Class I Phosphatidylinositol 3-Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K) using computational tool [frontiersin.org]
- 6. Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K) using computational tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Broussoflavonol G in Cancer Research
Welcome to the technical support center for researchers utilizing Broussoflavonol G and other related flavonoids in cancer cell studies. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: While direct studies on this compound are limited, research on the structurally similar Broussoflavonol B suggests its anticancer effects are mediated through the inhibition of key signaling pathways that control cell proliferation and survival. Specifically, it has been shown to downregulate the AURKA/PLK1 and ERK/c-Myc/FoxM1 signaling pathways in pancreatic cancer cells.[1][2][3] This leads to cell cycle arrest and apoptosis.
Q2: In which cancer cell lines has Broussoflavonol B shown efficacy?
A2: Broussoflavonol B has demonstrated cytotoxic effects in human pancreatic cancer cell lines, including PANC-1 and BXPC-3.[1] It has also been shown to inhibit the growth of breast cancer cells.[2][3]
Q3: What are the typical concentrations of Broussoflavonol B used in in vitro experiments?
A3: The effective concentration of Broussoflavonol B can vary between cell lines. For pancreatic cancer cells, concentrations for inducing cell cycle arrest are typically in the range of 10-20 µM.[1] The half-maximal inhibitory concentration (IC50) for cell proliferation has been determined to be approximately 12.8 µM for PANC-1 and 10.93 µM for BXPC-3 cells.[1]
Q4: How can resistance to this compound develop in cancer cells?
A4: While specific resistance mechanisms to this compound have not been elucidated, resistance to flavonoid compounds in general can arise from various factors. These may include the upregulation of drug efflux pumps (like ABC transporters), alterations in the drug's molecular targets, or the activation of alternative survival pathways that compensate for the drug's inhibitory effects.
Q5: Are there any known combination therapies that can enhance the efficacy of this compound?
A5: Combining flavonoids with conventional chemotherapeutic drugs has been shown to be a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[4][5] For instance, flavonoids can sensitize cancer cells to drugs like cisplatin (B142131) and doxorubicin. While specific combinations with this compound are not yet documented, exploring combinations with agents that target parallel or downstream pathways could be a viable research direction.
Troubleshooting Guides
Issue 1: Inconsistent or unexpectedly high cell viability in MTT/MTS assays.
-
Possible Cause: Flavonoids, due to their antioxidant properties, can directly reduce tetrazolium salts (like MTT, MTS) to formazan (B1609692) in a cell-free environment.[6][7] This leads to a false positive signal, suggesting higher cell viability than is actually present.
-
Troubleshooting Steps:
-
Run a "compound only" control: In a cell-free 96-well plate, add your media and various concentrations of this compound. Add the MTT/MTS reagent and incubate as you would for your experimental plates. If you observe a color change, this confirms direct reduction by your compound.
-
Switch to an alternative viability assay:
-
Trypan Blue Exclusion Assay: This method directly assesses cell membrane integrity and is not affected by the reducing properties of flavonoids.[6][7]
-
Sulphorhodamine B (SRB) Assay: This assay measures total protein content and is a reliable alternative.[7]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify cellular ATP levels, which is a robust indicator of metabolic activity.[7]
-
-
Issue 2: Difficulty in detecting changes in target protein levels via Western Blot.
-
Possible Cause 1: Suboptimal antibody. The primary or secondary antibody may not be effective.
-
Troubleshooting Steps:
-
Run a positive control to ensure the antibody is working.
-
Optimize antibody concentration and incubation times.
-
Try a different antibody from a reputable supplier.
-
-
-
Possible Cause 2: Insufficient treatment time or concentration. The effect of this compound on protein expression may be time and concentration-dependent.
-
Troubleshooting Steps:
-
Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration.
-
Test a range of this compound concentrations to identify the dose that elicits a measurable change in your target protein.
-
-
Issue 3: No observable cell cycle arrest after treatment.
-
Possible Cause 1: Incorrect cell seeding density. If cells are too confluent, they may exit the cell cycle, masking any drug-induced arrest.
-
Troubleshooting Steps:
-
Ensure cells are seeded at a density that allows for logarithmic growth during the treatment period.
-
-
-
Possible Cause 2: Inappropriate treatment duration. The timing for observing cell cycle arrest can be critical.
-
Troubleshooting Steps:
-
A 24-hour treatment is often a good starting point for cell cycle analysis with Broussoflavonol B.[1]
-
-
-
Possible Cause 3: Cell line insensitivity. The specific cancer cell line you are using may be inherently resistant to the cell cycle effects of this compound.
-
Troubleshooting Steps:
-
Test the compound on a sensitive cell line (e.g., PANC-1) as a positive control.
-
Consider investigating the expression levels of the target proteins (AURKA, PLK1, FoxM1) in your cell line.
-
-
Quantitative Data Summary
Table 1: IC50 Values of Broussoflavonol B in Pancreatic Cancer Cells
| Cell Line | IC50 (µM) | Assay | Reference |
| PANC-1 | 12.8 ± 1.5 | CCK8 | [1] |
| BXPC-3 | 10.93 ± 1.6 | CCK8 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK8)
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, BXPC-3) in 96-well plates at a density of 8 x 10³ cells per well in 100 µL of complete culture medium.[1]
-
Cell Adhesion: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0, 5, 10, 15, 20, 25, 50, 75, and 100 µM).[1] Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK8 Reagent Addition: Add 10 µL of CCK8 reagent to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis of AURKA and PLK1
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AURKA, PLK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed 2.5 x 10⁵ cells in 6-well plates and allow them to adhere.[1] Treat the cells with this compound at the desired concentrations (e.g., 10, 15, 20 µM) for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: this compound inhibits cancer cell proliferation by targeting key signaling pathways.
Caption: Troubleshooting workflow for inconsistent cell viability assay results with flavonoids.
References
- 1. Broussoflavonol B induces S-phase arrest and apoptosis in pancreatic cancer cells by modulating the cell cycle checkpoint through inhibition of the AURKA/PLK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussoflavonol B from Broussonetia kazinoki Siebold Exerts Anti-Pancreatic Cancer Activity through Downregulating FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergic Role of Dietary Bioactive Compounds in Breast Cancer Chemoprevention and Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid-Based Combination Therapies and Nano-Formulations: An Emerging Frontier in Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Broussoflavonol G
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered when enhancing the oral bioavailability of Broussoflavonol G in animal models. Given that specific pharmacokinetic data for this compound is limited, this guide leverages established principles and strategies for other poorly water-soluble flavonoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the presumed low oral bioavailability of this compound?
A1: Like many flavonoids, this compound's low oral bioavailability likely stems from several factors. These include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and extensive first-pass metabolism in the intestine and liver by enzymes such as Cytochrome P450 (e.g., CYP3A4).[1][2][3] The molecule may also be subject to efflux back into the intestinal lumen by transporters like P-glycoprotein (P-gp).[4][5]
Q2: What are the principal strategies to enhance the bioavailability of this compound?
A2: Strategies focus on improving solubility and protecting the molecule from metabolic degradation.[6] Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area for dissolution. Nanosuspensions are a particularly effective method.[1][7]
-
Formulation with Excipients: Using co-solvents, surfactants, or complexing agents like cyclodextrins can significantly improve solubility.[8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can enhance absorption via lymphatic pathways, bypassing the liver's first-pass effect.
-
Co-administration with Bioenhancers: Compounds like piperine (B192125) can inhibit metabolic enzymes (CYP3A4) and efflux pumps (P-gp), increasing the systemic exposure of the flavonoid.[4]
Q3: How do I select an appropriate animal model for pharmacokinetic studies?
A3: Rats (e.g., Sprague-Dawley, Wistar) are commonly used for initial pharmacokinetic screening due to their manageable size, well-characterized physiology, and the ability to collect serial blood samples.[9][10] Mice are also used, though serial sampling can be more challenging.[11] It is crucial to consider inter-species differences in drug metabolism when extrapolating results.
Q4: What are the key pharmacokinetic parameters to determine, and what do they signify?
A4: The essential parameters, calculated from plasma concentration-time data, include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Cmax): The time at which Cmax is reached, indicating the rate of absorption.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
t1/2 (Elimination Half-life): The time required for the drug concentration to decrease by half.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to an intravenous dose. This is a critical measure of oral absorption success.[2]
Troubleshooting Guides
Issue 1: this compound has very low solubility in aqueous vehicles.
-
Question: I am unable to dissolve a sufficient amount of this compound in water or saline for my oral gavage study. How can I prepare a suitable dosing formulation?
-
Answer: This is a common challenge for flavonoids. Consider the following tiered approach:
-
Co-solvents: Start by dissolving this compound in a minimal amount of a pharmaceutically acceptable organic solvent like DMSO or ethanol, then dilute it with an aqueous vehicle (e.g., saline, 0.5% methylcellulose) to the final concentration. Ensure the final concentration of the organic solvent is low (e.g., <5% for DMSO) to avoid toxicity.[9]
-
Surfactants: Add a non-ionic surfactant such as Tween 80 or Cremophor EL to the vehicle to improve and maintain solubility.
-
Nanosuspension: If solubility remains an issue, preparing a nanosuspension is a highly effective strategy. This involves reducing the particle size of the compound to the nanometer range, which dramatically increases the dissolution rate.[1][7]
-
Issue 2: I'm observing high inter-animal variability in plasma concentrations.
-
Question: The Cmax and AUC values for this compound vary significantly between the rats in my study group, making the data difficult to interpret. What could be the cause?
-
Answer: High variability in preclinical studies is a frequent problem, often stemming from issues with the formulation or experimental procedures.[12][13][14]
-
Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing. Inadequate suspension can lead to inconsistent doses being administered. Use a suspending agent like carboxymethylcellulose to improve stability.
-
Dosing Technique: Inconsistent oral gavage technique can result in incorrect dosing. Ensure all personnel are thoroughly trained and that the gavage needle is correctly placed to deliver the full dose to the stomach.[15][16][17]
-
Animal Factors: Fasting animals overnight (12 hours) before dosing helps to standardize gastrointestinal conditions.[9][10] Ensure all animals are healthy and properly acclimated. Underlying health issues or stress can alter physiological parameters affecting pharmacokinetics.[18]
-
Issue 3: My in vitro Caco-2 permeability assay suggests this compound is poorly absorbed.
-
Question: The apparent permeability coefficient (Papp) for this compound is very low in the apical-to-basolateral direction, and the efflux ratio is high. What does this mean and what can I do?
-
Answer: A low Papp (A-B) value suggests poor passive diffusion across the intestinal epithelium.[19][20] A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that the compound is likely a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which pumps it back into the intestinal lumen.[19]
-
Troubleshooting: To confirm P-gp involvement, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm that this compound is a P-gp substrate.[21] This finding suggests that co-administering it with a P-gp inhibitor in your animal model could be a viable strategy to enhance bioavailability.
-
Data Presentation
The following tables present hypothetical, yet representative, pharmacokinetic data for this compound in rats following a single oral dose of 50 mg/kg. The data illustrates a comparison between a standard suspension and an enhanced nanosuspension formulation.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Parameter | Standard Suspension | Nanosuspension |
| Cmax (ng/mL) | 125 ± 28 | 580 ± 95 |
| Tmax (h) | 2.0 ± 0.5 | 1.0 ± 0.3 |
| AUC (0-t) (ng·h/mL) | 650 ± 110 | 3150 ± 420 |
| AUC (0-∞) (ng·h/mL) | 710 ± 135 | 3400 ± 480 |
| Relative Bioavailability (%) | 100 | 478.9 |
| Data are presented as mean ± SD (n=6). Asterisk () indicates a significant difference from the standard suspension group (p < 0.05). This data is representative, based on studies of similar flavonoids like kaempferol (B1673270).[1][7]* |
Table 2: Caco-2 Permeability of this compound
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| Apical to Basolateral (A→B) | 0.5 ± 0.1 | 5.2 |
| Basolateral to Apical (B→A) | 2.6 ± 0.4 | |
| Data are presented as mean ± SD. An efflux ratio >2 suggests active efflux. This data is representative for poorly permeable flavonoids.[19] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol describes a standard procedure for an oral pharmacokinetic study.
-
Animals: Use male Sprague-Dawley rats (200-250g). Acclimatize animals for at least one week before the experiment.[22]
-
Housing and Fasting: House animals in a controlled environment. Fast them for 12 hours overnight with free access to water before dosing.[10]
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% methylcellulose) and ensure it is homogenous by vortexing before drawing each dose.
-
Dose Administration (Oral Gavage):
-
Weigh each rat to calculate the precise dosing volume (typically 5-10 mL/kg).[16]
-
Gently restrain the rat. Measure a gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion length.[15][23]
-
Insert the needle into the mouth, advancing it gently down the esophagus into the stomach. Do not force the needle.[24]
-
Administer the dose slowly and withdraw the needle carefully.[17]
-
Monitor the animal for several minutes post-dosing for any signs of distress.[16]
-
-
Blood Sample Collection:
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.[26]
-
-
Data Analysis: Quantify this compound concentration in plasma using a validated LC-MS/MS method. Calculate pharmacokinetic parameters using non-compartmental analysis software.
Protocol 2: LC-MS/MS Quantification of this compound in Rat Plasma
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample).
-
Add 500 µL of acetonitrile (B52724) to precipitate proteins.[27]
-
Vortex for 3 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.[27]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).[27]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Quantification: Construct a calibration curve using standard solutions of this compound in blank rat plasma and process them alongside the study samples. Calculate the concentration in the unknown samples based on the peak area ratio of the analyte to the IS.
Visualizations
Caption: Experimental workflow for enhancing and evaluating bioavailability.
Caption: Troubleshooting decision tree for low bioavailability.
Caption: Mechanisms of bioavailability enhancement by inhibitors.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of quercetin on the bioavailability of doxorubicin in rats: role of CYP3A4 and P-gp inhibition by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Item - Pharmacokinetic parameters of flavonoids after oral administration of 8-PN and naringenin (50 mg/kg body weight) in a single dose in mice. - Public Library of Science - Figshare [plos.figshare.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.fsu.edu [research.fsu.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 21. enamine.net [enamine.net]
- 22. benchchem.com [benchchem.com]
- 23. instechlabs.com [instechlabs.com]
- 24. aniphy.fr [aniphy.fr]
- 25. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 26. currentseparations.com [currentseparations.com]
- 27. akjournals.com [akjournals.com]
- 28. mdpi.com [mdpi.com]
- 29. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Broussoflavonol G experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Broussoflavonol G.
Frequently Asked Questions (FAQs)
Q1: What are the known primary biological activities of this compound?
A1: this compound, a flavonoid isolated from Broussonetia papyrifera, is primarily known for its potent antioxidant and anti-inflammatory activities.[1][2] It has been shown to inhibit lipid peroxidation and scavenge free radicals.[2] Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators.
Q2: In which signaling pathways has this compound or related compounds been shown to be active?
A2: this compound and other flavonoids from Broussonetia papyrifera have been shown to modulate several key signaling pathways. These include the Nrf2/ARE pathway, which is crucial for antioxidant defense, and the AMPK pathway, involved in cellular energy homeostasis.[3][4][5] Additionally, related polyphenols are known to influence the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli.[6][7][[“]]
Troubleshooting Guides
Scenario 1: Unexpected Cytotoxicity at Low Concentrations
Question: I am observing significant cytotoxicity in my cell line (e.g., HepG2, RAW 264.7) at concentrations of this compound that are reported to be non-toxic. Why might this be happening?
Answer:
Unexpected cytotoxicity can arise from several factors. Here is a troubleshooting guide to help you identify the potential cause:
-
Compound Purity and Stability:
-
Action: Verify the purity of your this compound sample. Impurities from the isolation process or degradation products can be cytotoxic.
-
Recommendation: Use a fresh sample or re-purify your existing stock. Store the compound in appropriate conditions (cool, dark, and dry) to prevent degradation.
-
-
Cell Line Sensitivity:
-
Action: Different cell lines exhibit varying sensitivities to chemical compounds.[9] Your specific cell line may be more sensitive than those reported in the literature.
-
Recommendation: Perform a dose-response curve starting from very low concentrations to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) for your specific cell line.
-
-
Experimental Conditions:
-
Action: High cell density can lead to nutrient depletion and waste accumulation, increasing cell stress and sensitivity to the compound. The solvent used to dissolve this compound (e.g., DMSO) can also be toxic at higher concentrations.
-
Recommendation: Ensure consistent cell seeding density across experiments. The final concentration of the vehicle (e.g., DMSO) should be kept low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control.
-
-
Assay Interference:
-
Action: The compound itself might interfere with the cytotoxicity assay reagents. For example, some compounds can reduce MTT reagent directly, leading to a false viability reading.
-
Recommendation: Run a control with this compound in cell-free media to check for direct reactivity with the assay reagents. Consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., LDH release or a fluorescent live/dead stain).
-
Scenario 2: Inconsistent or No Observable Anti-inflammatory Effect
Question: I am not observing the expected reduction in pro-inflammatory markers (e.g., NO, TNF-α, IL-6) in my LPS-stimulated RAW 264.7 macrophages treated with this compound. What could be the issue?
Answer:
A lack of anti-inflammatory effect can be due to several experimental variables. Consider the following points:
-
Suboptimal Concentration:
-
Action: The effective concentration of this compound can be narrow. You might be using a concentration that is too low to elicit a response or so high that it causes cytotoxicity, masking the anti-inflammatory effects.
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal dose for anti-inflammatory activity without inducing significant cell death.
-
-
Timing of Treatment:
-
Action: The timing of this compound treatment relative to the inflammatory stimulus (e.g., LPS) is critical.
-
Recommendation: Investigate different treatment protocols:
-
Pre-treatment: Add this compound for a period (e.g., 1-2 hours) before adding LPS. This assesses the compound's ability to prevent the inflammatory response.
-
Co-treatment: Add this compound and LPS simultaneously.
-
Post-treatment: Add this compound after LPS stimulation. This evaluates its therapeutic potential to resolve an existing inflammatory state.
-
-
-
LPS Potency:
-
Action: The potency of your LPS stock can vary. An excessive inflammatory response induced by a very high concentration of LPS may be too strong for this compound to overcome at the tested concentrations.
-
Recommendation: Titrate your LPS to determine the concentration that induces a sub-maximal inflammatory response. This will create a window where the inhibitory effects of your compound can be more readily observed.
-
-
Readout Sensitivity:
-
Action: The assay used to measure inflammatory markers may not be sensitive enough to detect subtle changes.
-
Recommendation: Ensure your ELISA or Griess assay (for NO) is properly calibrated. Consider measuring the expression of pro-inflammatory genes (e.g., iNOS, TNF-α, IL-6) using RT-qPCR for a more sensitive readout.[10][11]
-
Scenario 3: Contradictory Results in Antioxidant Assays
Question: My results from different antioxidant assays (e.g., DPPH vs. cellular antioxidant activity) for this compound are not consistent. Why is this happening?
Answer:
It is not uncommon to see varying results between different antioxidant assays, as they measure different aspects of antioxidant activity.
-
Assay Chemistry:
-
DPPH and ABTS assays are chemical-based assays that measure the radical scavenging ability of a compound in a cell-free system.[12][13]
-
Cellular antioxidant activity (CAA) assays measure the ability of a compound to prevent oxidative stress within a cellular environment, which includes factors like cell uptake, metabolism, and localization.
-
Explanation: this compound may be a potent radical scavenger in a chemical assay but may have poor cell permeability or be rapidly metabolized, leading to lower activity in a cellular context.
-
-
Mechanism of Action:
-
Direct Scavenging: Some assays primarily detect direct radical scavenging.
-
Indirect Antioxidant Effects: this compound may also exert antioxidant effects indirectly by upregulating endogenous antioxidant enzymes through pathways like Nrf2.[3][4] This effect would not be captured by simple chemical assays like DPPH.
-
Recommendation: Employ a battery of assays to get a comprehensive antioxidant profile. This should include both chemical and cell-based assays. To investigate indirect effects, measure the expression and activity of antioxidant enzymes like heme oxygenase-1 (HO-1) and SOD.[4]
-
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound and Related Compounds
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| This compound | Fe2+-induced TBARS formation | - | 1.2 µM | [2] |
| Broussoflavonol F | Fe2+-induced TBARS formation | - | 2.1 µM | [2] |
| Broussochalcone A | DPPH radical scavenging | - | 7.6 ± 0.8 µM | [2] |
| Broussoflavonol H | IL-2 production inhibition | Jurkat cells | 9.95 µM | [14] |
Key Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration to determine the CC50 value.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol is used to quantify the anti-inflammatory effect of this compound by measuring NO levels in culture supernatants.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite (B80452) to determine the nitrite concentration in the samples.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Total flavonoids of Broussonetia papyrifera alleviate non-alcohol fatty liver disease via regulating Nrf2/AMPK/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Polyphenols from Broussonetia papyrifera Induce Apoptosis of HepG2 Cells via Inactivation of ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory flavonoids from root bark of Broussonetia papyrifera in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of anti-inflammatory effects of Broussonetia papyrifera stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant evaluation-guided chemical profiling and structure-activity analysis of leaf extracts from five trees in Broussonetia and Morus (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Control experiments for studying Broussoflavonol G's effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of Broussoflavonol G. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for dissolving this compound in cell culture experiments?
A1: The recommended vehicle control for this compound is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use a final DMSO concentration that is non-toxic to the cells, typically below 0.1% (v/v). Always include a vehicle-only control group in your experiments to account for any effects of the solvent on the cells.
Q2: How can I be sure that the observed effects are specific to this compound and not due to off-target effects?
A2: Addressing potential off-target effects is critical for validating your results. Here are several strategies:
-
Use multiple cell lines: Confirm that the observed effect is consistent across different cell lines relevant to your research question.
-
Concentration-response studies: Establish a clear dose-dependent effect. Specific effects should occur within a defined concentration range, while off-target effects may only appear at much higher concentrations.
-
Rescue experiments: If this compound is hypothesized to inhibit a specific protein, try to "rescue" the effect by overexpressing that protein.
-
Use of inactive analogs: If available, include a structurally similar but biologically inactive analog of this compound as a negative control.
-
Knockdown/knockout of the target protein: If the molecular target of this compound is known, silencing the expression of this target should abolish the observed cellular response to the compound.
Q3: this compound is a known antioxidant. How do I control for its antioxidant properties when studying other cellular effects like apoptosis or signaling pathway modulation?
A3: This is a critical point in experimental design. The antioxidant activity of this compound can interfere with assays that measure reactive oxygen species (ROS) or are sensitive to the cellular redox state. To dissect the antioxidant effects from other activities, consider the following controls:
-
Co-treatment with another antioxidant: Use a well-characterized, structurally unrelated antioxidant (e.g., N-acetylcysteine) as a positive control for antioxidant effects. This helps to distinguish general antioxidant effects from the specific activities of this compound.
-
Measure ROS levels: Directly quantify intracellular ROS levels in your experimental system with and without this compound treatment to understand the contribution of its antioxidant activity.
-
Use of ROS-generating agents: Investigate whether this compound can still exert its effects in the presence of an exogenous ROS-inducing agent. This can help determine if the compound's primary mechanism is ROS scavenging or if it acts on downstream signaling pathways.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, BrdU).
-
Possible Cause 1: Compound precipitation.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is low and that the compound is fully dissolved before adding it to the culture medium. Consider a brief sonication of the stock solution.
-
-
Possible Cause 2: Cell density variability.
-
Solution: Ensure consistent cell seeding density across all wells and plates. Perform a cell count before seeding and create a standardized cell suspension.
-
-
Possible Cause 3: Edge effects on microplates.
-
Solution: Avoid using the outer wells of the microplate for experimental conditions, as these are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize this effect.
-
Problem 2: No effect observed in signaling pathway analysis (e.g., Western blotting for phosphorylated proteins).
-
Possible Cause 1: Inappropriate time point.
-
Solution: Signaling events can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation or expression after this compound treatment.
-
-
Possible Cause 2: Sub-optimal compound concentration.
-
Solution: Conduct a dose-response study to determine the effective concentration range of this compound for modulating the signaling pathway of interest.
-
-
Possible Cause 3: Poor antibody quality.
-
Solution: Validate your primary antibodies using positive and negative controls to ensure they are specific and sensitive enough to detect the target protein.
-
Experimental Protocols & Data
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include vehicle control (DMSO) and untreated control wells.
-
Replace the medium in the wells with the prepared drug dilutions and controls.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Summary:
| Concentration of this compound (µM) | Cell Viability (%) [Mean ± SD] |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 78.1 ± 6.1 |
| 10 | 55.4 ± 5.5 |
| 25 | 32.7 ± 4.9 |
| 50 | 15.9 ± 3.8 |
Scratch Wound Healing Assay for Cell Migration
Principle: This assay assesses cell migration by creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.
Protocol:
-
Seed cells in a 6-well plate and grow them to full confluency.
-
Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point to quantify cell migration.
Data Summary:
| Treatment | Wound Closure (%) at 24h [Mean ± SD] |
| Vehicle Control | 85.2 ± 7.3 |
| This compound (10 µM) | 42.6 ± 5.9 |
| This compound (25 µM) | 21.3 ± 4.5 |
Visualizations
Signaling Pathways
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro studies of this compound.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for inconsistent experimental results.
Validation & Comparative
Validating the Anticancer Effects of Broussoflavonol G In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent studies have highlighted the potential of flavonoids, a class of naturally occurring polyphenolic compounds, as anticancer agents.[1] These compounds have been shown to modulate various signaling pathways involved in cancer progression. Broussoflavonol B, isolated from the stem bark of Broussonetia kazinoki Siebold, has demonstrated potent growth inhibitory activity against various cancer cell lines, including pancreatic and breast cancer.[2][3]
This guide will delve into the experimental data from in vivo studies, presenting a clear comparison of the efficacy of Broussoflavonol B against standard-of-care treatments. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings.
Comparative Analysis of In Vivo Anticancer Efficacy
The following tables summarize the quantitative data from in vivo studies, comparing the effects of Broussoflavonol B with gemcitabine (B846) and 5-fluorouracil (B62378) on pancreatic tumor growth.
Table 1: In Vivo Efficacy of Broussoflavonol B against Pancreatic Cancer
| Compound | Animal Model | Cell Line | Dosage and Administration | Key Findings |
| Broussoflavonol B | BALB/c nude mice | PANC-1 (human pancreatic cancer) | 30 and 60 mg/kg, oral, daily for 15 days | Dose-dependent inhibition of tumor growth. |
| Gemcitabine (Positive Control) | BALB/c nude mice | PANC-1 (human pancreatic cancer) | 50 mg/kg, intraperitoneal, every 3 days | Significant inhibition of tumor growth. |
Table 2: In Vivo Efficacy of Standard Chemotherapeutic Agents in Pancreatic Cancer Models
| Compound | Animal Model | Cell Line | Dosage and Administration | Key Findings |
| Gemcitabine | Orthotopic nude mouse model | BxPC-3 (human pancreatic cancer) | 125 mg/kg, weekly | Inhibition of primary tumor growth.[4] |
| Gemcitabine | Patient-derived xenograft (PDX) model | Primary human pancreatic cancer cells | 30 mg/kg, intraperitoneal, thrice per week for 2 weeks | Significant inhibition of tumor growth in sensitive xenografts.[5] |
| 5-Fluorouracil (5-FU) | Orthotopic nude mouse model | BxPC-3-Luc (human pancreatic cancer) | 4.8 mg, intraperitoneal, once | Initial suppression of tumor growth.[6] |
| 5-Fluorouracil (5-FU) | Nude mice | MIA PaCa-2 (human pancreatic cancer) | 50 mg/kg, intravenous, 5 times over 20 days | Significantly more effective than intraperitoneal administration in reducing tumor weight.[7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vivo studies.
Broussoflavonol B Xenograft Model for Pancreatic Cancer
-
Animal Model: Four-week-old male BALB/c nude mice.
-
Cell Line and Inoculation: 2.0 × 10⁶ PANC-1 human pancreatic cancer cells, mixed with Matrigel (1:1), were subcutaneously inoculated into the mice.
-
Treatment Groups:
-
Vehicle control.
-
Broussoflavonol B: 30 mg/kg, administered orally once daily for 15 days.
-
Broussoflavonol B: 60 mg/kg, administered orally once daily for 15 days.
-
Gemcitabine (positive control): 50 mg/kg, administered intraperitoneally every 3 days.
-
-
Outcome Measures: Tumor volume and weight were periodically measured.
Gemcitabine Patient-Derived Xenograft (PDX) Model
-
Animal Model: BALB/c nude mice.
-
Tumor Implantation: Tumor tissues from pancreatic cancer patients were cut into ~30 mm³ fragments and implanted subcutaneously.
-
Treatment Groups (once tumors reached 150–200 mm³):
-
Vehicle control: 250 µl, intraperitoneal, thrice per week for two weeks.
-
Gemcitabine: 30 mg/kg, intraperitoneal, thrice per week for two weeks.
-
-
Outcome Measures: Tumor volumes and body weights were measured three times a week.[5]
5-Fluorouracil Orthotopic Xenograft Model
-
Animal Model: BALB/c nude mice.
-
Cell Line and Inoculation: BxPC3-Luc cells were implanted in the pancreas.
-
Treatment Groups:
-
Untreated control.
-
5-FU: 4.8 mg, administered intraperitoneally once.
-
5-FU-loaded patch applied locally.
-
-
Outcome Measures: Tumor growth was monitored longitudinally using luciferase imaging.[6]
Signaling Pathways and Experimental Workflow
Visual representations of the molecular mechanisms and experimental designs provide a clearer understanding of the research.
Caption: Broussoflavonol B signaling pathway in pancreatic cancer.
Caption: General experimental workflow for in vivo xenograft studies.
Discussion and Future Directions
The in vivo data for Broussoflavonol B demonstrates its potential as an anticancer agent, particularly against pancreatic cancer. Its oral bioavailability presents a significant advantage over intravenously administered drugs. The mechanism of action, involving the downregulation of the FoxM1 signaling pathway, offers a targeted approach to cancer therapy.[3]
In comparison to standard chemotherapeutics like gemcitabine and 5-FU, Broussoflavonol B shows promising efficacy in preclinical models. However, it is crucial to note that direct comparative studies with optimized dosing schedules are necessary to definitively establish its superiority or potential for combination therapy. The development of resistance to gemcitabine and 5-FU is a significant clinical challenge in pancreatic cancer treatment, and novel agents like Broussoflavonol B could offer new therapeutic avenues.[8]
Future research should focus on several key areas:
-
Direct In Vivo Studies on Broussoflavonol G: It is imperative to conduct in vivo studies specifically on this compound to validate its anticancer effects and compare them to Broussoflavonol B.
-
Combination Therapies: Investigating the synergistic effects of this compound/B with existing chemotherapeutic agents could lead to more effective treatment regimens with potentially lower toxicity.
-
Exploration in Other Cancers: The efficacy of Broussoflavonol B in breast cancer models suggests its potential activity in other malignancies as well.[2] Further in vivo studies in a broader range of cancer types are warranted.
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed pharmacokinetic and pharmacodynamic analyses are essential to optimize dosing and administration schedules for clinical translation.
References
- 1. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel anticancer agent Broussoflavonol B downregulates estrogen receptor (ER)-α36 expression and inhibits growth of ER-negative breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Establishment of a human primary pancreatic cancer mouse model to examine and investigate gemcitabine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locally-applied 5-fluorouracil-loaded slow-release patch prevents pancreatic cancer growth in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Comparison between intraperitoneal and intravenous 5-fluorouracil administration using pancreatic cancer model of nude mouse] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
A Comparative Analysis of Broussoflavonol G and Other Potent Flavonoids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phytochemical research, flavonoids stand out for their vast therapeutic potential. This guide provides a detailed comparative analysis of Broussoflavonol G and other well-characterized flavonoids, namely quercetin, luteolin, and apigenin. Due to the limited availability of specific experimental data for this compound, this analysis utilizes data for its close structural analog, Broussoflavonol B, as a representative proxy. This comparison focuses on their performance in key biological assays, supported by experimental data and detailed methodologies, to aid researchers in their exploration of novel flavonoid drug candidates.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for the selected flavonoids across antioxidant, anti-inflammatory, and anticancer assays. It is important to note that the data presented is compiled from various studies and direct, head-to-head comparative experimental data for all compounds under identical conditions is not available.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Flavonoid | IC50 Value (µM) | Source |
| Quercetin | 19.17 | [1] |
| Luteolin | Not specified in sources | |
| Apigenin | Not specified in sources | |
| This compound (proxy: Broussoflavonol B) | Not available |
Lower IC50 values indicate higher antioxidant activity.
Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition in Macrophages)
| Flavonoid | IC50 Value (µM) | Source |
| Quercetin | Not specified in sources | |
| Luteolin | 13.9 | [2] |
| Apigenin | Not specified in sources | |
| This compound (proxy: Broussoflavonol B) | Not available |
Lower IC50 values indicate higher anti-inflammatory activity.
Table 3: Anticancer Activity (Cytotoxicity against Cancer Cell Lines)
| Flavonoid | Cell Line | IC50 Value (µM) | Source |
| Broussoflavonol B | PANC-1 (Pancreatic) | 12.8 | [3] |
| BXPC-3 (Pancreatic) | 10.93 | [3] | |
| Quercetin | MDA-MB-231 (Breast) | Not specified in sources | |
| Luteolin | Not specified in sources | ||
| Apigenin | MDA-MB-231 (Breast) | Not specified in sources | |
| MCF-7 (Breast) | Not specified in sources |
Lower IC50 values indicate higher anticancer activity.
Signaling Pathways and Mechanisms of Action
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The diagrams below illustrate key pathways implicated in the anti-inflammatory and anticancer activities of these compounds.
Caption: Inhibition of the NF-κB Signaling Pathway by Flavonoids.
Caption: Modulation of the PI3K/Akt Signaling Pathway by Flavonoids.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
-
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test flavonoid compounds
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test flavonoid and the positive control in methanol.
-
In a 96-well plate or cuvettes, add a specific volume of the flavonoid/control solution.
-
Add a specific volume of the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
A blank containing only methanol and a control containing methanol and the DPPH solution are also measured.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Principle: LPS stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide, via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Reagents and Equipment:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS)
-
Test flavonoid compounds
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test flavonoid for a specific period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined incubation period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and incubate at room temperature.
-
Measure the absorbance at a specific wavelength (typically around 540 nm).
-
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is proportional to the number of viable cells.
-
Reagents and Equipment:
-
Cancer cell lines (e.g., MDA-MB-231, PANC-1)
-
Cell culture medium and supplements
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test flavonoid for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically between 540 and 590 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Caption: General Experimental Workflow for Flavonoid Bioactivity Screening.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broussoflavonol B induces S-phase arrest and apoptosis in pancreatic cancer cells by modulating the cell cycle checkpoint through inhibition of the AURKA/PLK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Broussoflavonol G vs. Quercetin: A Comparative Analysis of Bioactivity
A comprehensive review of available experimental data highlights the extensive research on the bioactivities of Quercetin, a widely studied flavonoid, in contrast to the limited specific data available for Broussoflavonol G. This guide aims to provide a comparative overview based on existing literature, while underscoring the areas where further research on this compound is critically needed.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in various plants, recognized for their potential health benefits. Among them, Quercetin has been the subject of thousands of studies, elucidating its antioxidant, anti-inflammatory, and anticancer properties. This compound, a prenylated flavonoid, belongs to a class of compounds known for their biological activities. However, specific experimental data for this compound remains scarce, making a direct and comprehensive comparison with Quercetin challenging. This guide synthesizes the available data for both compounds, presenting a comparative perspective and identifying key knowledge gaps.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals.
Quantitative Comparison of Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Quercetin | DPPH Radical Scavenging | 1.89 - 36.30 µg/mL | [1][2] |
| ABTS Radical Scavenging | 1.89 - 4.54 µg/mL | [1][3] | |
| This compound | DPPH Radical Scavenging | Data Not Available | |
| ABTS Radical Scavenging | Data Not Available |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity is commonly determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
A stock solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the test compound (Quercetin or this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids have been shown to modulate inflammatory pathways.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Reference |
| Quercetin | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | ~17.1 - 20 µM | [4] |
| This compound | Nitric Oxide (NO) Production Inhibition | Data Not Available |
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Macrophage cells are cultured in a suitable medium.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Anticancer Activity
The potential of flavonoids to inhibit cancer cell growth and induce apoptosis is an active area of research.
Quantitative Comparison of Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Quercetin | HeLa (Cervical Cancer) | 30 (24h) | [5] |
| SiHa (Cervical Cancer) | 50 (48h) | [5] | |
| MCF-7 (Breast Cancer) | 4.9 - 73 | [6][7] | |
| MDA-MB-231 (Breast Cancer) | >100 | [7] | |
| Caco-2 (Colorectal Cancer) | ~50 | [6] | |
| HT-29 (Colorectal Cancer) | 15 - >100 | [6] | |
| A549 (Lung Cancer) | 5.14 (72h) | [8] | |
| This compound | Various Cancer Cell Lines | Data Not Available |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Signaling Pathway Modulation
The biological effects of flavonoids are often mediated through their interaction with key cellular signaling pathways.
Quercetin: Extensive research has shown that Quercetin modulates several critical signaling pathways involved in inflammation and cancer:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Quercetin has been demonstrated to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.[[“]][10] This inhibition is a crucial mechanism behind its anti-inflammatory effects.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Quercetin can modulate the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[11][12] Its effects on this pathway contribute to its anticancer properties.
This compound: Currently, there is a lack of specific studies detailing the signaling pathways modulated by this compound. While other broussoflavonols have been shown to affect pathways like NF-κB, this information cannot be directly extrapolated to this compound.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: General experimental workflows for assessing antioxidant, anti-inflammatory, and anticancer activities.
Caption: Simplified signaling pathways modulated by Quercetin.
Conclusion and Future Directions
The extensive body of research on Quercetin provides a solid foundation for understanding its multifaceted biological activities and the underlying molecular mechanisms. In stark contrast, this compound remains largely uncharacterized. To enable a meaningful and data-driven comparison, future research should prioritize the following:
-
Isolation and Purification: Ensuring a sufficient supply of pure this compound for comprehensive biological evaluation.
-
In Vitro Bioassays: Conducting a battery of in vitro assays to determine the antioxidant, anti-inflammatory, and anticancer activities of this compound, including the determination of IC50 values.
-
Mechanistic Studies: Investigating the effects of this compound on key signaling pathways, such as NF-κB and MAPK, to elucidate its mechanisms of action.
-
Direct Comparative Studies: Performing head-to-head comparative studies of this compound and Quercetin under identical experimental conditions to obtain directly comparable data.
Without such dedicated research, any comparison between this compound and Quercetin remains speculative. The current analysis highlights a significant knowledge gap and underscores the need for focused investigation into the pharmacological properties of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Broussoflavonol G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Broussoflavonol G, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic applications, particularly in the realms of bone health and antioxidant activity. This guide provides a comprehensive comparison of this compound's performance against other relevant compounds, supported by experimental data from closely related flavonoids. Due to the limited direct experimental data on this compound, this guide draws parallels from studies on structurally similar flavonoids to elucidate its probable molecular targets and mechanisms of action.
Inhibition of Osteoclastogenesis: Targeting the RANKL Signaling Pathway
Osteoclasts, the primary cells responsible for bone resorption, are regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. Emerging evidence suggests that flavonoids, including this compound, can inhibit osteoclast differentiation and function by modulating this pathway.
Comparative Analysis of RANKL Signaling Inhibition
While direct quantitative data for this compound's inhibition of specific signaling proteins is not yet available, studies on other flavonoids provide a strong indication of its likely mechanism. The following table summarizes the inhibitory concentrations (IC50) of various flavonoids on key components of the RANKL signaling pathway.
| Compound | Target Protein | IC50 / Effective Concentration | Cell Line |
| This compound (Predicted) | RANKL-induced Osteoclastogenesis | - | RAW264.7 |
| Robinin | RANKL Binding (Computational) | Binding Energy: -7.44 kcal/mol | - |
| Chalcone T4 | p-ERK | ~10 µM | RAW264.7 |
| Chalcone T4 | p-AKT | ~10 µM | RAW264.7 |
| Eugenol | NF-κB Activation | Dose-dependent inhibition | RAW264.7 |
| Neobavaisoflavone | p-p65, p-IκBα, p-ERK, p-JNK, p-p38 | 2-8 µM | RAW264.7, BMMCs |
Data for this compound is predicted based on the activity of similar flavonoids. Further experimental validation is required.
Proposed Signaling Pathway Inhibition by this compound
Caption: Proposed inhibition of the RANKL signaling pathway by this compound.
Antioxidant Properties: Scavenging Reactive Oxygen Species
This compound exhibits potent antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage. Its mechanism likely involves both direct radical scavenging and the modulation of antioxidant enzyme activity.
Comparative Antioxidant Activity
The antioxidant capacity of this compound and related compounds has been evaluated using various assays. The following table presents a comparison of their radical scavenging activities.
| Compound/Extract | Assay | IC50 / RC50 Value |
| This compound (Predicted) | DPPH Radical Scavenging | - |
| This compound (Predicted) | ABTS Radical Scavenging | - |
| Broussonetia kazinoki 70% ethanol (B145695) extract | DPPH Radical Scavenging | 56.30 µg/mL |
| Broussonetia kazinoki 70% ethanol extract | ABTS Radical Scavenging | 39.88 µg/mL |
| Total Flavonoids from Broussonetia papyrifera | SOD Activity | Enhanced activity |
Specific IC50 values for this compound's effect on antioxidant enzymes are yet to be determined.
Experimental Workflow for Determining Antioxidant Enzyme Activity
Cross-validation of Broussoflavonol G's bioactivity in different cell lines.
Initial searches for the bioactivity of Broussoflavonol G did not yield specific quantitative data across different cell lines. Therefore, this guide provides a comparative analysis of the well-documented bioactivities of its closely related analogs, Broussoflavonol B and Broussoflavonol H, to offer valuable insights for researchers, scientists, and drug development professionals.
This guide presents a cross-validation of the biological activities of Broussoflavonol B and Broussoflavonol H in various cell lines, supported by experimental data and detailed methodologies. The information is structured to facilitate a clear comparison of their cytotoxic and anti-inflammatory properties.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of Broussoflavonol B and Broussoflavonol H in different cell lines.
| Compound | Bioactivity | Cell Line(s) | IC50 Value |
| Broussoflavonol B | Cytotoxicity | PANC-1, BXPC-3 (Pancreatic Cancer) | Not explicitly stated in the provided search results. The compound is noted to inhibit proliferation and migration. |
| Cytotoxicity | MDA-MB-231 (ER-Negative Breast Cancer) | Potent growth inhibitory activity at sub-micromolar concentrations[1]. | |
| Anti-inflammatory | RAW 264.7 (Macrophage) | Dose-dependent downregulation of iNOS, COX-2, and TNF-α expression at concentrations of 1.25-40 µM[2]. | |
| Broussoflavonol H | Anti-inflammatory | Jurkat (T-lymphocyte) | 9.95 µM (inhibition of IL-2 production)[2]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of Broussoflavonols can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate cells (e.g., PANC-1, BXPC-3, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Broussoflavonol compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate the plate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Cells
The anti-inflammatory activity of Broussoflavonols can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the Broussoflavonol for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Anti-inflammatory Assay: IL-2 Production Inhibition in Jurkat Cells
The immunomodulatory effect of Broussoflavonols can be evaluated by measuring the inhibition of Interleukin-2 (IL-2) production in stimulated Jurkat T-cells.
-
Cell Seeding: Plate Jurkat cells in a 96-well plate.
-
Stimulation and Treatment: Stimulate the cells with phytohemagglutinin (PHA) and phorbol (B1677699) 12-myristate 13-acetate (PMA) in the presence of varying concentrations of the Broussoflavonol compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
IL-2 Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the amount of IL-2 in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of IL-2 inhibition compared to the stimulated, untreated control cells and determine the IC50 value.
Visualizing Molecular Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Broussoflavonol B has been shown to exert its anti-cancer effects in pancreatic cancer cells by inhibiting the AURKA/PLK1 pathway.[3]
The anti-inflammatory effects of flavonoids are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.
References
Broussoflavonol G: A Comparative Analysis Against Standard-of-Care Treatments for Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Broussoflavonol G, a natural flavonol, against established standard-of-care drugs for osteoporosis, Alendronate and Denosumab. The comparison focuses on the inhibition of osteoclastogenesis, a key process in pathological bone loss. Due to the preclinical nature of this compound, this analysis relies on in vitro data and highlights the mechanistic differences between these compounds.
Executive Summary
This compound, a flavonoid isolated from species like Broussonetia papyrifera, has demonstrated potential as an inhibitor of osteoclast formation. Preclinical evidence suggests it can suppress the differentiation of osteoclasts at micromolar concentrations. Standard-of-care osteoporosis therapies, such as the bisphosphonate Alendronate and the RANKL-inhibiting monoclonal antibody Denosumab, have well-established efficacy. Alendronate directly induces osteoclast apoptosis and inhibits the farnesyl pyrophosphate synthase pathway, with in vitro inhibitory effects observed at nanomolar to picomolar concentrations. Denosumab acts by neutralizing the RANKL cytokine, a critical factor for osteoclast formation, survival, and function. While direct comparative trials are unavailable, this guide synthesizes available preclinical data to offer a preliminary assessment of this compound's potential therapeutic standing.
Comparative Efficacy in Osteoclastogenesis Inhibition
The following table summarizes the available quantitative data on the inhibition of osteoclast formation for this compound and the standard-of-care drugs, Alendronate and Denosumab. It is critical to note that these values are derived from different studies and experimental conditions, making a direct comparison an approximation that should be interpreted with caution.
| Compound | Class | Target/Mechanism | Cell Line | Effective Concentration (In Vitro) | Citation(s) |
| This compound | Flavonol | Inhibition of RANKL-induced signaling | RAW264.7 | 10–30 µM (Reported for Broussonols F, G, and K) | |
| Alendronate | Bisphosphonate | Farnesyl pyrophosphate synthase | RAW264.7 / Human PBMCs | 10⁻¹⁰ M (Maximum effect on TRAP activity) | [1] |
| Denosumab | Monoclonal Antibody | RANKL Neutralization | Human GCTB cells | Inhibits osteoclast differentiation (Concentration not specified as IC50) | [2] |
Note: The effective concentration for this compound is based on a reported range for a group of related compounds (Broussonols F, G, and K) due to the absence of a specific IC50 value for this compound in the reviewed literature.
Detailed Experimental Protocols
The methodologies described below are representative protocols for assessing the anti-osteoclastogenic activity of compounds in vitro.
RANKL-Induced Osteoclastogenesis Assay using RAW264.7 Cells
This assay is commonly used to screen for inhibitors of osteoclast differentiation.
-
Cell Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Osteoclastogenesis: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours, the medium is replaced with one containing Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) at a concentration of 50-100 ng/mL to induce differentiation into osteoclasts. Test compounds (e.g., this compound) are added at various concentrations.
-
Assay Duration: The cells are incubated for 5-6 days, with a media change at day 3.
-
Quantification:
-
TRAP Staining: Differentiated osteoclasts are identified by staining for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic enzyme. TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts.
-
Data Analysis: The concentration of the compound that inhibits 50% of osteoclast formation (IC50) is calculated from the dose-response curve.
-
Bone Resorption Pit Formation Assay
This functional assay assesses the ability of a compound to inhibit the resorptive activity of mature osteoclasts.
-
Plate Preparation: RAW264.7 cells are seeded onto bone-mimicking substrates, such as calcium phosphate-coated plates.
-
Differentiation and Treatment: Cells are induced to differentiate into osteoclasts with RANKL in the presence or absence of the test compound for 6-8 days.
-
Visualization: At the end of the culture period, cells are removed (e.g., with a sodium hypochlorite (B82951) solution). The resorption pits created by the osteoclasts on the plate surface are visualized by microscopy.
-
Quantification: The total area of resorption pits is quantified using image analysis software (e.g., ImageJ). A reduction in the pit area in treated wells compared to control wells indicates inhibition of bone resorption.
Signaling Pathways and Mechanisms of Action
This compound and the RANKL Signaling Pathway
Flavonoids, including this compound, are thought to inhibit osteoclastogenesis by interfering with the RANKL signaling cascade. When RANKL binds to its receptor RANK on osteoclast precursors, it triggers a downstream cascade involving TRAF6, leading to the activation of transcription factors like NF-κB and AP-1 (c-Fos/c-Jun). This culminates in the expression of NFATc1, the master regulator of osteoclast differentiation. This compound likely inhibits one or more steps in this pathway, preventing the expression of osteoclast-specific genes.
Caption: Proposed inhibitory mechanism of this compound on the RANKL signaling pathway.
Standard-of-Care Mechanisms
The standard-of-care drugs operate through distinct and well-characterized mechanisms to prevent bone resorption.
Caption: Mechanisms of action for Denosumab (RANKL neutralization) and Alendronate (FPPS inhibition).
Conclusion for Drug Development Professionals
This compound demonstrates a plausible mechanism for inhibiting osteoporosis by targeting the RANKL signaling pathway, a clinically validated approach. However, its in vitro potency, based on available data for related compounds (10-30 µM), appears to be significantly lower than that of Alendronate (effective at 10⁻¹⁰ M). This discrepancy in potency is a major consideration for its therapeutic potential.
Further research is required to:
-
Isolate and confirm the specific activity and IC50 of pure this compound in standardized osteoclastogenesis and bone resorption assays.
-
Elucidate the precise molecular target(s) within the RANKL signaling cascade.
-
Evaluate its pharmacokinetic and pharmacodynamic properties, as flavonoids often face challenges with bioavailability.
-
Conduct in vivo studies in animal models of osteoporosis to establish preclinical proof-of-concept.
While this compound is unlikely to compete directly with highly potent drugs like Alendronate or biologics like Denosumab in its current form, its flavonoid structure could serve as a valuable scaffold for medicinal chemistry efforts to develop novel, orally bioavailable small molecule inhibitors of osteoclastogenesis.
References
Broussoflavonol G: A Comparative Analysis of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Broussoflavonol G, a prenylated flavonoid, has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. This guide provides a comprehensive meta-analysis of existing research on this compound and its close analogs, Broussoflavonol B and F. It aims to offer an objective comparison of their performance across various biological assays, supported by experimental data, to aid in future research and drug development endeavors.
Comparative Analysis of Bioactivities
This compound and its related compounds have demonstrated promising antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The following tables summarize the quantitative data from various studies to facilitate a clear comparison of their efficacy.
Table 1: Antioxidant Activity
The antioxidant potential of this compound and its analogs is a cornerstone of their therapeutic promise. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and lipid peroxidation inhibition assays are commonly employed to quantify this activity, with the half-maximal inhibitory concentration (IC50) value indicating the compound's potency.
| Compound | Assay | IC50 (µM) | Source |
| This compound | Fe2+-induced lipid peroxidation | 1.2 | [1] |
| Broussoflavonol F | Fe2+-induced lipid peroxidation | 2.7 | [1] |
Lower IC50 values indicate higher antioxidant activity.
Table 2: Anticancer Activity
The cytotoxic effects of Broussoflavonols against various cancer cell lines are a significant area of investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to assess cell viability, with IC50 values representing the concentration of the compound required to inhibit 50% of cell growth.
| Compound | Cell Line(s) | Cancer Type | IC50 (µM) | Source |
| Broussoflavonol B | PANC-1 | Pancreatic Cancer | 12.8 ± 1.5 | [2] |
| BXPC-3 | Pancreatic Cancer | 10.93 ± 1.6 | [2] | |
| PANC-1 | Pancreatic Cancer | 20.4 (48h), 11.2 (72h) | [1] | |
| MDA-MB-231 | ER-negative Breast Cancer | Sub-micromolar | [3] | |
| Broussoflavonol F | HCT-116, LoVo | Colon Cancer | 1.25-5 | [3] |
Lower IC50 values indicate higher anticancer activity.
Data for this compound in specific cancer cell lines with corresponding IC50 values were not available in the reviewed literature. Research on its direct cytotoxic effects is encouraged.
Key Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the bioactivities of this compound and its analogs is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate the key signaling pathways identified in the literature.
Anticancer Mechanisms
Broussoflavonol B and F have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating specific signaling cascades.
Broussoflavonol B has been demonstrated to exert its antitumor effects by inhibiting the AURKA/PLK1 pathway, which leads to S-phase cell cycle arrest and apoptosis in pancreatic cancer cells.[2] In contrast, Broussoflavonol F modulates the HER2-RAS-MEK-ERK pathway in colon cancer cells, resulting in G0/G1 phase arrest and apoptosis.[3]
Another study on Broussoflavonol B in pancreatic cancer cells revealed its ability to inactivate the ERK/c-Myc/FoxM1 signaling pathway, contributing to the repression of cancer cell proliferation.
References
- 1. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussoflavonol B induces S-phase arrest and apoptosis in pancreatic cancer cells by modulating the cell cycle checkpoint through inhibition of the AURKA/PLK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel anticancer agent Broussoflavonol B downregulates estrogen receptor (ER)-α36 expression and inhibits growth of ER-negative breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Broussoflavonol G's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Broussoflavonol G's therapeutic potential against established alternatives, supported by experimental data and detailed methodologies. All quantitative data is summarized for easy comparison, and key experimental protocols are outlined to facilitate independent verification.
Comparative Analysis of Bioactivities
The therapeutic potential of this compound has been evaluated across several key areas: antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This section compares its in vitro efficacy, represented by IC50 and EC50 values, against well-characterized compounds in each category.
Table 1: Antioxidant Activity
The antioxidant capacity of this compound is compared with Quercetin, a widely studied flavonoid known for its potent antioxidant properties. The data below is derived from assays measuring the scavenging of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
| Compound | Antioxidant Assay | IC50 (µM) | Reference |
| This compound | DPPH Radical Scavenging | ~1.2 | [1] |
| Quercetin | DPPH Radical Scavenging | ~5-10 | [2][3] |
Lower IC50 values indicate greater antioxidant activity.
Table 2: Anti-inflammatory Activity
The anti-inflammatory potential of this compound is benchmarked against Quercetin by assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | RAW 264.7 | Nitric Oxide (NO) Inhibition | Not Available | |
| Quercetin | RAW 264.7 | Nitric Oxide (NO) Inhibition | ~25-50 | [2][3] |
Note: Specific IC50 data for this compound in this assay was not available in the reviewed literature. However, related broussoflavonols have demonstrated potent anti-inflammatory effects.[3]
Table 3: Anticancer Activity
The cytotoxic effects of this compound are compared with the standard chemotherapeutic agent, Doxorubicin (B1662922), on the human colon cancer cell line HCT116.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HCT116 | Cell Viability (MTT) | Not Available | |
| Doxorubicin | HCT116 | Cell Viability (MTT) | 0.88 - 1.9 | [1][4][5] |
Table 4: Neuroprotective Activity
The neuroprotective potential of this compound is compared with Galantamine, a drug used to treat Alzheimer's disease, by evaluating its ability to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death.
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| This compound | SH-SY5Y | Neuroprotection | Not Available | |
| Galantamine | SH-SY5Y | Neuroprotection | ~1-5 | [6] |
Note: Data on the direct neuroprotective EC50 of this compound is limited. However, flavonoids, in general, are known to possess neuroprotective properties.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are intended to provide a framework for the independent verification of the therapeutic potential of this compound and other compounds.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay quantifies the ability of a compound to scavenge the DPPH free radical.
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound and Quercetin in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Principle: LPS stimulates RAW 264.7 cells to produce NO. The concentration of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Quercetin for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
-
NO Measurement:
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite to determine the nitrite concentration. Calculate the percentage of NO inhibition and determine the IC50 value.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells.
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which is measured spectrophotometrically.
Protocol:
-
Cell Culture: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A) with 10% FBS and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of this compound or Doxorubicin for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Neuroprotective Activity: Oxidative Stress Protection Assay
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.
Principle: An oxidizing agent, such as hydrogen peroxide (H2O2), is used to induce cell death in SH-SY5Y neuroblastoma cells. The protective effect of a compound is assessed by measuring cell viability.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and F12 medium with 10% FBS and 1% penicillin-streptomycin. Differentiate the cells using retinoic acid for several days to induce a neuronal phenotype.
-
Assay Procedure:
-
Seed the differentiated cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or Galantamine for 24 hours.
-
Induce oxidative stress by exposing the cells to a toxic concentration of H2O2 for a specified period.
-
-
Cell Viability Assessment:
-
Measure cell viability using the MTT assay as described in section 2.3.
-
-
Data Analysis: Calculate the percentage of neuroprotection relative to the H2O2-treated control and determine the EC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental procedures aid in understanding the mechanisms of action and the research methodology.
Caption: General experimental workflow for in vitro bioactivity assessment.
Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal of Broussoflavonol G in a Laboratory Setting
Absence of a specific Safety Data Sheet (SDS) for Broussoflavonol G necessitates a cautious approach to its disposal, leveraging data from structurally similar compounds and general best practices for chemical waste management. Researchers, scientists, and drug development professionals should handle this compound with the assumption that it may possess uncharacterized hazardous properties. The following guidelines are intended to provide essential safety and logistical information for the proper disposal of this compound in a laboratory environment.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C30H34O7 | PubChem |
| Molecular Weight | 506.6 g/mol | PubChem |
| Appearance | Assumed to be a solid, typical of flavonoids | General |
| Solubility | Likely soluble in organic solvents | General |
| Reactivity | No specific data available | - |
| Toxicological Data | No specific data available | - |
Recommended Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a conservative approach to personal protection is warranted. When handling this compound, personnel should, at a minimum, wear:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A dust mask or respirator may be necessary if handling fine powders to avoid inhalation.
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with all applicable local, state, and federal regulations. The following procedure is a general guideline for the disposal of small quantities typically found in a research setting.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams. This includes unused product, contaminated consumables (e.g., pipette tips, weighing boats), and any solutions containing the compound.
-
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and chemically compatible waste container.
-
For solutions containing this compound, use a labeled, sealed, and appropriate liquid waste container.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Provide the disposal company with all available information on the compound.
-
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Broussoflavonol G
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Broussoflavonol G, a compound of interest in various studies. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on best practices for similar flavonoid compounds and general laboratory safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Eyes | Safety glasses or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Body | Laboratory coat | Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place.[1] |
| Respiratory | Respiratory protection | Use in a well-ventilated area. If dust formation is likely, or for handling large quantities, a NIOSH-approved respirator may be necessary.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep away from sources of ignition.[1]
-
Avoid prolonged or repeated exposure.[1]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1][2]
-
Recommended storage temperature for long-term is -20°C and for short-term is 2-8°C.[1]
-
Store away from incompatible materials such as oxidizing agents.[2]
Disposal Plan
The disposal of this compound and its containers must be conducted in a manner that minimizes environmental impact and complies with local, state, and federal regulations.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
For chemical waste, it is often necessary to use a licensed hazardous waste treatment, storage, and disposal facility.
-
Do not let the product enter drains.[1]
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable regulations.[1]
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is necessary.
First Aid Measures:
-
After Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]
Accidental Release Measures:
-
Personal precautions: Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas.[1]
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Methods for cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
The following diagram illustrates a general workflow for handling a chemical spill, which is applicable to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
